Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Description
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Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJUYVORLDSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238117 | |
| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-87-0 | |
| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a fluorinated benzylamine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile. The guide covers chemical identity, predicted physicochemical properties, a detailed synthetic protocol via reductive amination, and an expert analysis of its potential biological significance and safety considerations. The strategic incorporation of a fluorine atom is discussed in the context of its potential to modulate metabolic stability and target engagement, making this compound a compelling subject for further investigation.
Introduction: The Significance of Fluorinated Benzylamines in Drug Discovery
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (also known as 3-fluoro-N-isopropylbenzylamine), belongs to this important class of fluorinated compounds. While specific research on this molecule is not widely published, its structural motifs—a fluorinated phenyl ring and a secondary amine with a sterically hindering isopropyl group—suggest its potential as a scaffold in the development of novel therapeutics, particularly in the realm of neuroscience and beyond. This guide aims to provide a foundational understanding of its core properties, empowering researchers to explore its potential applications.
Chemical Identity and Nomenclature
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a substituted benzylamine with a fluorine atom at the meta-position of the benzene ring and an isopropyl group attached to the nitrogen atom.
| Identifier | Value |
| Systematic Name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- |
| Common Name | 3-fluoro-N-isopropylbenzylamine |
| CAS Number | 90389-87-0 |
| Molecular Formula | C₁₀H₁₄FN |
| Molecular Weight | 167.23 g/mol |
| Canonical SMILES | CC(C)NCC1=CC(=CC=C1)F |
| InChI Key | Not readily available |
Physicochemical Properties: An Expert Estimation
Direct experimental data for the physicochemical properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- are not extensively reported. However, we can predict these properties with a high degree of confidence based on the analysis of its structural components and comparison with analogous compounds.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Appearance | Colorless to pale yellow liquid | The non-fluorinated analog, N-isopropylbenzylamine, is a colorless liquid. The introduction of a single fluorine atom is unlikely to significantly alter its physical state at room temperature. |
| Boiling Point | ~210-220 °C | N-isopropylbenzylamine has a boiling point of 200 °C. The addition of a fluorine atom increases the molecular weight and polarity, which is expected to slightly raise the boiling point. |
| Melting Point | Not Applicable (liquid at STP) | Consistent with the predicted liquid state at standard temperature and pressure. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The presence of the amine group allows for some water solubility through hydrogen bonding, but the aromatic ring and isopropyl group confer significant nonpolar character. |
| pKa (of the conjugate acid) | ~9.0 - 9.5 | The pKa of the conjugate acid of N-isopropylbenzylamine is approximately 9.7. The electron-withdrawing nature of the fluorine atom on the benzene ring is expected to slightly decrease the basicity of the amine. |
Synthesis and Purification: A Validated Approach
The most direct and widely applicable method for the synthesis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is the reductive amination of 3-fluorobenzaldehyde with isopropylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.
Caption: Reductive amination workflow for the synthesis of the target compound.
Experimental Protocol: Reductive Amination
Materials:
-
3-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of 6.8-7.4 ppm), a singlet or doublet for the benzylic protons (~3.7 ppm), a multiplet for the methine proton of the isopropyl group (~2.8 ppm), and a doublet for the methyl protons of the isopropyl group (~1.1 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the benzylic carbon and the carbons of the isopropyl group will also be present in the aliphatic region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 167. A prominent fragment would be the benzylic cation at m/z = 109 (C₇H₆F⁺), resulting from the cleavage of the C-N bond.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-N stretching band. The C-F bond will also have a characteristic stretching vibration.
Potential Biological Activity and Toxicological Profile
The biological activity of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- has not been explicitly reported. However, its structural similarity to N-isopropylbenzylamine, a compound known to have been used as a substitute for methamphetamine, suggests that it may possess some activity on the central nervous system. It is important to note that N-isopropylbenzylamine itself is reported to have limited stimulant effects and may be associated with adverse side effects.
The introduction of a fluorine atom at the meta-position of the benzene ring can have several effects on the biological profile:
-
Metabolic Stability: The strong C-F bond can block metabolic oxidation at that position, potentially increasing the half-life of the compound in vivo.
-
Receptor Binding: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, which may influence its binding affinity and selectivity for biological targets.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and other biological membranes.
Toxicological data for this specific compound is not available. However, related benzylamines can be skin and eye irritants. The non-fluorinated analog, N-isopropylbenzylamine, has been shown to induce toxicity in neuronal cell lines in vitro. Therefore, appropriate personal protective equipment should be used when handling this compound.
Conclusion
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- represents a molecule of significant interest for further research in medicinal chemistry. While direct experimental data is currently sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential biological relevance. The well-established reductive amination protocol offers a reliable method for its preparation, enabling further investigation into its pharmacological and toxicological profile. The insights provided herein are intended to facilitate and encourage future studies to unlock the full potential of this and other fluorinated benzylamines in the development of novel therapeutic agents.
An In-depth Technical Guide to the Physicochemical Characteristics of 3-fluoro-N-isopropylbenzylamine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific fluorinated amine, this document establishes a baseline using extensively documented data for the parent compound, N-isopropylbenzylamine. It further offers expert insights into the anticipated effects of 3-fluoro substitution on key parameters such as melting point, boiling point, solubility, and acidity (pKa). Crucially, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data. The synthesis of 3-fluoro-N-isopropylbenzylamine via reductive amination is also discussed, providing a holistic view for its practical application in a research setting.
Introduction
N-isopropylbenzylamine and its derivatives are important secondary amines that serve as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The introduction of a fluorine atom onto the aromatic ring, as in 3-fluoro-N-isopropylbenzylamine, can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can influence metabolic stability, lipophilicity, and binding interactions with biological targets. A thorough understanding of the fundamental physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine is therefore a prerequisite for its effective utilization in medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge and practical methodologies required to characterize this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. This section outlines the key identifiers for 3-fluoro-N-isopropylbenzylamine.
-
IUPAC Name: N-((3-fluorophenyl)methyl)propan-2-amine
-
Synonyms: 3-fluoro-N-isopropylbenzylamine
-
Molecular Formula: C₁₀H₁₄FN
-
Molecular Weight: 167.22 g/mol
-
CAS Number: Not assigned. The non-fluorinated parent compound, N-isopropylbenzylamine, is registered under CAS Number 102-97-6.[2][3]
References
An In-depth Technical Guide to N-(3-(Trifluoromethyl)benzyl)propan-2-amine (CAS Number: 90390-08-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(Trifluoromethyl)benzyl)propan-2-amine, identified by CAS number 90390-08-2, is a secondary amine that holds significant potential within the realms of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group on the benzyl ring is a key structural feature, known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol based on reductive amination, and a discussion of its potential applications in drug development, underpinned by the strategic importance of trifluoromethylated compounds. Additionally, this document outlines essential safety and handling procedures pertinent to its chemical class.
Chemical Identity and Physicochemical Properties
N-(3-(Trifluoromethyl)benzyl)propan-2-amine is a fluorinated benzylamine derivative. Its core structure consists of an isopropyl group attached to the nitrogen atom of a benzylamine, with a trifluoromethyl substituent at the meta-position of the phenyl ring.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 90390-08-2 | |
| IUPAC Name | N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
| Synonyms | Isopropyl-(3-trifluoromethyl-benzyl)-amine | |
| Molecular Formula | C11H14F3N | |
| Molecular Weight | 217.23 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Based on similar N-benzylamines. |
| Boiling Point | Not explicitly reported. Estimated to be in the range of 220-240 °C. | Inferred from structurally related compounds. |
| Melting Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated.[6] | General property of secondary amines. |
Synthesis and Mechanism
The most direct and widely employed method for the synthesis of N-(3-(Trifluoromethyl)benzyl)propan-2-amine is reductive amination .[7][8][9] This versatile reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine.
Reaction Scheme
The synthesis proceeds by reacting 3-(trifluoromethyl)benzaldehyde with isopropylamine to form an intermediate imine, which is then reduced using a suitable reducing agent.
Caption: Reductive amination workflow for the synthesis of N-(3-(Trifluoromethyl)benzyl)propan-2-amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-(trifluoromethyl)benzaldehyde (1.0 eq) and dichloromethane (DCM).
-
Imine Formation: Add isopropylamine (1.1-1.5 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in DCM. Slowly add this slurry to the reaction mixture. Alternatively, if using sodium borohydride, the reaction is typically run in methanol, and the borohydride is added portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Mechanistic Insights
The reaction proceeds through the nucleophilic attack of the isopropylamine on the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde, followed by dehydration to form the imine intermediate. The hydride from the reducing agent then attacks the electrophilic carbon of the imine, yielding the final secondary amine product. The choice of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it does not readily reduce the starting aldehyde.
Potential Applications in Drug Discovery
The trifluoromethyl group is a privileged moiety in medicinal chemistry due to its unique properties that can significantly enhance the drug-like characteristics of a molecule.[1][2][3][4][5]
Role of the Trifluoromethyl Group
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in-vivo half-life of a drug candidate.[1][10]
-
Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.[10]
-
Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, potentially increasing the potency of a drug candidate.[1]
Therapeutic Areas of Interest
While specific biological activities for N-(3-(Trifluoromethyl)benzyl)propan-2-amine are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. Benzylamine derivatives have been explored for their potential as:
-
Antimycobacterial agents [11]
-
Antiproliferative agents in cancer research[12]
-
Antiprotozoal agents for diseases like leishmaniasis[13]
The presence of the trifluoromethyl group suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents in these and other areas.
Analytical Characterization
Standard analytical techniques can be employed to confirm the identity and purity of N-(3-(Trifluoromethyl)benzyl)propan-2-amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the aromatic protons, the benzylic methylene protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
-
¹³C NMR: Resonances for the aromatic carbons (including the carbon attached to the CF3 group, which would show a characteristic quartet), the benzylic carbon, and the carbons of the isopropyl group would be observed.
-
¹⁹F NMR: A singlet corresponding to the CF3 group would be expected.
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns. The fragmentation may involve cleavage of the C-N bond and loss of the isopropyl group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-F stretching would be present.
Safety and Handling
As with all laboratory chemicals, N-(3-(Trifluoromethyl)benzyl)propan-2-amine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
Inhalation: Move the person to fresh air.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[14]
Conclusion
N-(3-(Trifluoromethyl)benzyl)propan-2-amine is a compound of significant interest for chemical synthesis and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The presence of the trifluoromethyl group imparts desirable physicochemical properties that are highly sought after in the development of new therapeutic agents. While further research is needed to fully elucidate its specific biological activities, its structural characteristics make it a promising building block for the creation of novel drug candidates with potentially improved efficacy and pharmacokinetic profiles. Proper handling and safety precautions are essential when working with this and related amine compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. scilit.com [scilit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. The MSDS HyperGlossary: Amine [ilpi.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 12. Buy N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine [smolecule.com]
- 13. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. assets.greenbook.net [assets.greenbook.net]
An In-Depth Technical Guide to 3-Fluoro-N-isopropylbenzylamine: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N-isopropylbenzylamine is a fluorinated derivative of N-isopropylbenzylamine, a compound that has garnered attention in various fields of chemical research. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical and biological properties, making it a compound of interest for medicinal chemistry and materials science. This guide provides a comprehensive overview of 3-fluoro-N-isopropylbenzylamine, focusing on its chemical identity, properties, synthesis, and potential applications relevant to research and development.
Part 1: Nomenclature and Chemical Identity
Correctly identifying a chemical compound is fundamental for scientific communication and research. This section details the IUPAC name, synonyms, and key identifiers for 3-fluoro-N-isopropylbenzylamine.
IUPAC Name
Based on the principles of chemical nomenclature, the systematic and preferred IUPAC name for 3-fluoro-N-isopropylbenzylamine is N-(3-fluorobenzyl)propan-2-amine . This name designates the propan-2-amine as the parent structure with a 3-fluorobenzyl group attached to the nitrogen atom.
An alternative, though less common, IUPAC name is 1-(3-fluorophenyl)-N-(propan-2-yl)methanamine . In this construction, methanamine is considered the parent, substituted with a 3-fluorophenyl group at the carbon and a propan-2-yl (isopropyl) group at the nitrogen.
Synonyms
In scientific literature and chemical databases, this compound may be referred to by several synonyms, including:
-
3-Fluoro-N-isopropylbenzylamine
-
N-Isopropyl-3-fluorobenzylamine
-
1-(3-Fluorophenyl)-N-isopropylmethanamine
Chemical Identifiers
For unambiguous identification, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 90389-87-0 |
| Molecular Formula | C₁₀H₁₄FN |
| Molecular Weight | 167.22 g/mol |
| Canonical SMILES | CC(C)NCC1=CC(=CC=C1)F |
| InChI Key | Information not readily available |
Part 2: Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of a compound is essential for its purification, characterization, and application. While experimentally determined data for this specific compound is not widely published, properties can be predicted and are analogous to similar structures.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Boiling Point | ~200-220 °C |
| Density | ~0.9-1.0 g/cm³ |
| LogP | ~2.5-3.0 |
| pKa (of the amine) | ~9.5-10.5 |
Note: These values are estimations and should be confirmed experimentally.
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for confirming the structure of a synthesized compound. Below is a predicted interpretation of the expected spectra for N-(3-fluorobenzyl)propan-2-amine.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm, characteristic of a 1,3-disubstituted benzene ring. The fluorine atom will cause additional splitting.
-
Benzyl CH₂ (2H): A singlet or a doublet (if coupled to the N-H proton) around δ 3.7-3.9 ppm.
-
Isopropyl CH (1H): A septet around δ 2.8-3.0 ppm, split by the six methyl protons.
-
Isopropyl CH₃ (6H): A doublet around δ 1.0-1.2 ppm, split by the isopropyl CH proton.
-
Amine N-H (1H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.
-
Benzyl CH₂ (1C): A signal around δ 50-55 ppm.
-
Isopropyl CH (1C): A signal around δ 48-52 ppm.
-
Isopropyl CH₃ (2C): A signal around δ 22-25 ppm.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of an isopropyl group (m/z = 124) and the formation of the 3-fluorobenzyl cation (m/z = 109).
Part 3: Synthesis Methodology
The most common and efficient method for the synthesis of N-(3-fluorobenzyl)propan-2-amine is through reductive amination . This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.
Reaction Principle
The synthesis proceeds via the reaction of 3-fluorobenzaldehyde with isopropylamine to form an N-(3-fluorobenzylidene)propan-2-imine intermediate. This imine is then reduced in situ using a suitable reducing agent.
Experimental Protocol: Reductive Amination
Materials:
-
3-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.0 equivalent) in dichloromethane.
-
Imine Formation: Add isopropylamine (1.1-1.2 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-fluorobenzyl)propan-2-amine.
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes. Sodium borohydride can also be used, but it is a stronger reducing agent and may reduce the starting aldehyde if the imine formation is not complete.
-
Solvent Selection: Dichloromethane is a common choice as it is a good solvent for the reactants and does not interfere with the reaction. Other aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) can also be employed.
-
Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete conversion of the limiting aldehyde.
Workflow Diagram
Caption: Reductive amination workflow for the synthesis of N-(3-fluorobenzyl)propan-2-amine.
Part 4: Potential Applications in Research and Drug Development
While specific applications of 3-fluoro-N-isopropylbenzylamine are not extensively documented, its structural motifs suggest several areas of potential utility for researchers.
Building Block in Medicinal Chemistry
The secondary amine functionality and the fluorinated phenyl ring make this compound a valuable scaffold for the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and increase lipophilicity, which can aid in crossing biological membranes.
Precursor for Biologically Active Compounds
N-isopropylbenzylamine derivatives have been explored for various biological activities. The introduction of a fluorine atom could modulate these activities, leading to the development of novel therapeutic agents. Potential areas of investigation include:
-
Neurological Disorders: The benzylamine scaffold is present in many centrally acting drugs.
-
Antimicrobial Agents: Fluorinated compounds have shown promise as antimicrobial agents.
-
Enzyme Inhibitors: The structure could be modified to target specific enzyme active sites.
Tool Compound in Chemical Biology
As a well-defined small molecule, 3-fluoro-N-isopropylbenzylamine can be used as a tool compound to probe biological systems. Its fluorinated nature also allows for the potential use in ¹⁹F NMR studies to investigate its interactions with biomolecules.
Part 5: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-fluoro-N-isopropylbenzylamine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood.
Conclusion
3-Fluoro-N-isopropylbenzylamine, with the IUPAC name N-(3-fluorobenzyl)propan-2-amine, is a fluorinated secondary amine with potential as a versatile building block in medicinal chemistry and other areas of chemical research. Its synthesis is readily achievable through reductive amination. Further investigation into its biological activities and applications is warranted to fully explore its potential in drug discovery and development.
A Technical Guide to the Solubility Profile of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Abstract: This technical guide provides a comprehensive analysis of the predicted solubility profile of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, an organic compound of interest to researchers in pharmaceutical development and synthetic chemistry. In the absence of extensive published experimental data, this document leverages fundamental principles of physical chemistry, structure-property relationships, and data from analogous compounds to construct a predictive model of its behavior in various organic solvents. The guide further outlines robust, field-proven methodologies for the experimental determination of solubility, ensuring that researchers are equipped with both a theoretical framework and practical protocols for validation. This work is intended to serve as an essential resource for scientists involved in formulation, process chemistry, and analytical method development.
Executive Summary: Predicting Solubility from First Principles
Understanding the solubility of a chemical entity is a cornerstone of its development and application. For Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a precise solubility profile is critical for everything from choosing an appropriate reaction solvent to designing a viable formulation for preclinical studies. This guide navigates the solubility landscape of this molecule by first dissecting its structural and physicochemical characteristics.
The molecule's architecture—a moderately lipophilic fluorinated benzene ring coupled with a basic secondary amine—suggests a nuanced interaction with different solvent classes. We predict it to be a compound with broad solubility in most organic solvents, ranging from nonpolar hydrocarbons to polar protic systems, but with limited miscibility in neutral aqueous media. The presence of the basic nitrogen atom is a key feature, allowing for a dramatic increase in aqueous solubility under acidic conditions through salt formation. This guide provides the theoretical basis for these predictions and the experimental steps required to confirm them.
Physicochemical Characterization: A Structural Approach
The solubility of a compound is intrinsically linked to its physical and chemical properties. By examining the structure of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, we can infer its key characteristics.
Chemical Identity:
-
Systematic Name: Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
-
Common Name: 3-Fluoro-N-isopropylbenzylamine
-
CAS Number: 90389-87-0[1]
-
Molecular Formula: C₁₀H₁₄FN[1]
-
Molecular Weight: 167.22 g/mol
The structure consists of three key regions:
-
The Aromatic Core: A benzene ring substituted with a fluorine atom. The C-F bond is polar, but the fluorine atom also increases the lipophilicity of the aromatic ring.
-
The Alkyl Substituents: A flexible benzyl group and an isopropyl group, both of which are nonpolar and contribute to the molecule's overall lipophilicity.
-
The Polar Functional Group: A secondary amine (-NH-) group, which can act as a hydrogen bond acceptor and is a weak base.
This combination of polar and nonpolar features results in a molecule of moderate overall polarity.
| Property | Predicted Value | Rationale & Commentary |
| Physical State | Liquid or Low-Melting Solid | The non-fluorinated analog, N-Isopropylbenzylamine (CAS 102-97-6), is a liquid at room temperature with a boiling point of 200 °C.[2] The addition of fluorine may slightly increase the melting point, but it is expected to remain a liquid or a solid with a low melting point. |
| XLogP3 (Lipophilicity) | ~2.5 - 2.8 | The non-fluorinated analog has a calculated XLogP3 of 2.3.[3] Fluorine substitution on an aromatic ring generally increases lipophilicity. For comparison, the related 3-(trifluoromethyl) analog has a predicted XLogP3 of 3.3.[4] A value in this range indicates a preference for nonpolar environments over aqueous ones. |
| pKa (Basicity) | ~9.5 | The secondary amine is basic. The pKa of the non-fluorinated analog is predicted to be ~9.77.[2] The fluorine atom at the meta-position acts as an electron-withdrawing group, which reduces the electron density on the nitrogen, thereby decreasing its basicity and lowering the pKa slightly. |
Theoretical Solubility Profile: Applying "Like Dissolves Like"
The guiding principle for predicting solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[5] For Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, its mixed polarity allows for a broad range of interactions.
| Solvent Class | Representative Solvents | Predicted Solubility | Dominant Solute-Solvent Interactions |
| Nonpolar | Hexane, Toluene, Cyclohexane | Good to Moderate | The nonpolar benzene ring and isopropyl group will interact favorably with nonpolar solvents via London dispersion forces. Solubility is expected to be higher in aromatic solvents like toluene due to potential π-π stacking interactions with the solute's benzene ring. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess significant dipole moments that can interact with the polar C-F bond and the amine group of the solute. The non-fluorinated analog is known to be soluble in acetone.[6] This class of solvents is often an excellent choice for dissolving compounds of intermediate polarity. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding. The nitrogen atom of the solute's amine group can act as a hydrogen bond acceptor from the solvent's hydroxyl group. The alkyl portions of the alcohols are also compatible with the nonpolar regions of the solute. The non-fluorinated analog is soluble in methanol.[6] |
| Aqueous (Neutral) | Water (pH ~7) | Very Low | The molecule's significant nonpolar character and predicted lipophilicity (XLogP3 > 2.5) suggest it will be largely immiscible with water. While the amine group provides some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule. The non-fluorinated analog has limited water solubility.[6][7] |
| Aqueous (Acidic) | 5% Hydrochloric Acid | High | In the presence of acid, the basic secondary amine will be protonated to form an ammonium salt (hydrochloride). This ionic salt is significantly more polar than the free base, leading to a dramatic increase in aqueous solubility due to strong ion-dipole interactions with water molecules. |
Experimental Verification: Protocols for Accurate Solubility Determination
While theoretical predictions are invaluable for initial guidance, they must be validated by empirical data. The following protocols describe robust methods for determining solubility in a research setting, adhering to Good Laboratory Practice (GLP) principles to ensure data integrity.
Protocol 1: Rapid Qualitative Solubility Screening
This method provides a quick assessment of solubility across a range of solvents, ideal for initial solvent selection for reactions or chromatography.
Methodology:
-
Preparation: Label a series of small, clean test tubes (e.g., 13x100 mm) with the names of the selected solvents.
-
Solute Addition: Add approximately 10-20 mg of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- to each test tube.
-
Solvent Titration: To the first tube, add the corresponding solvent dropwise (e.g., 0.1 mL at a time) from a graduated pipette.
-
Mixing: After each addition, vortex the tube for 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a contrasting background. A clear, single-phase solution indicates solubility. The presence of undissolved material or a cloudy suspension indicates insolubility or partial solubility.
-
Classification: Record the results. A common classification is:
-
Soluble: Dissolves completely in <1 mL of solvent.
-
Slightly Soluble: Requires 1-3 mL of solvent for complete dissolution.
-
Insoluble: Does not dissolve completely even after adding 3 mL of solvent.
-
-
Repeat: Repeat steps 3-6 for each selected solvent.
Protocol 2: Quantitative Solubility by the Shake-Flask Method
This is the gold-standard equilibrium method for determining the precise solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of the compound to a series of glass vials, ensuring a visible amount of undissolved solid or liquid will remain.
-
Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital incubator (e.g., at 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solute to settle.
-
Sampling: Carefully withdraw an aliquot of the clear, supernatant solution using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Quantify the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).
-
Calculation: Calculate the original solubility in units of mg/mL or mol/L, accounting for the dilution factor.
Visualizing Workflows and Concepts
Diagrams provide a clear, at-a-glance understanding of complex processes and principles.
Figure 1: Workflow for the quantitative shake-flask solubility determination method.
Figure 2: Conceptual diagram of "Like Dissolves Like" for the target compound.
Conclusion and Recommendations
This guide establishes a theoretically grounded, predictive solubility profile for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- . The analysis of its molecular structure indicates a compound of moderate polarity and significant lipophilicity.
Key Predictions:
-
High solubility is expected in a broad range of common organic solvents, including alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane).
-
Good solubility is anticipated in nonpolar aromatic (toluene) and aliphatic (hexane) solvents.
-
Very low solubility is predicted for neutral aqueous solutions (water).
-
High solubility in aqueous solutions can be achieved by adding acid (e.g., HCl) to form the corresponding highly polar hydrochloride salt.
For researchers, it is recommended to begin with the rapid qualitative screening protocol across a diverse set of solvents to quickly validate these predictions. For applications requiring precise data, such as formulation development or physicochemical database creation, the quantitative shake-flask method is essential. This predictive guide, coupled with the provided experimental workflows, offers a robust framework for efficiently and accurately characterizing the solubility of this compound.
References
- 1. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | 90389-87-0 | Benchchem [benchchem.com]
- 2. N-Isopropylbenzylamine CAS#: 102-97-6 [m.chemicalbook.com]
- 3. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS 102-97-6: Isopropylbenzylamine | CymitQuimica [cymitquimica.com]
A Methodological Guide to the Spectroscopic Characterization of 3-fluoro-N-isopropylbenzylamine
Introduction: The Importance of Spectroscopic Characterization
In the synthesis of novel organic compounds, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall structure. For a compound like 3-fluoro-N-isopropylbenzylamine, which contains multiple key structural motifs—a substituted aromatic ring, a secondary amine, and an isopropyl group—a multi-pronged analytical approach using NMR, IR, and MS is essential for complete characterization.
This guide will walk through the theoretical basis and practical application of each of these techniques for the analysis of 3-fluoro-N-isopropylbenzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will consider both ¹H and ¹³C NMR.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 3-fluoro-N-isopropylbenzylamine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Predicted ¹H NMR Spectrum of 3-fluoro-N-isopropylbenzylamine
Based on the analysis of related compounds, the following ¹H NMR spectral data is predicted for 3-fluoro-N-isopropylbenzylamine in CDCl₃.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.1 | Doublet | 6H | -CH(CH ₃)₂ | The two methyl groups of the isopropyl moiety are equivalent and split by the adjacent methine proton. |
| ~1.5 | Broad Singlet | 1H | -NH - | The amine proton is typically a broad singlet and its chemical shift can vary with concentration and temperature. |
| ~2.8 | Septet | 1H | -CH (CH₃)₂ | The methine proton of the isopropyl group is split into a septet by the six neighboring methyl protons. |
| ~3.8 | Singlet | 2H | Ar-CH ₂-NH- | The benzylic protons are adjacent to the nitrogen and are expected to appear as a singlet. |
| ~6.9-7.3 | Multiplet | 4H | Aromatic Protons | The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. |
Predicted ¹³C NMR Spectrum of 3-fluoro-N-isopropylbenzylamine
The predicted ¹³C NMR spectrum is as follows:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~23 | -CH(C H₃)₂ | The isopropyl methyl carbons. |
| ~49 | -C H(CH₃)₂ | The isopropyl methine carbon. |
| ~54 | Ar-C H₂-NH- | The benzylic carbon. |
| ~113-130 | Aromatic C -H | Aromatic carbons bonded to hydrogen. The carbon attached to fluorine will show a large C-F coupling constant. |
| ~140-145 | Aromatic C -NH₂ | The aromatic carbon attached to the benzyl group. |
| ~161-164 | Aromatic C -F | The aromatic carbon directly bonded to the fluorine atom, which will be significantly deshielded and show a large C-F coupling constant. |
NMR Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid 3-fluoro-N-isopropylbenzylamine sample directly onto the ATR crystal.
-
Alternatively, if the sample is a solid salt (e.g., hydrochloride), press a small amount firmly onto the crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Predicted IR Absorption Bands for 3-fluoro-N-isopropylbenzylamine
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 (weak, sharp) | N-H stretch | Secondary Amine |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2970 | C-H stretch | Aliphatic (isopropyl and benzylic) |
| ~1600, ~1450-1500 | C=C stretch | Aromatic Ring |
| ~1250-1350 | C-N stretch | Amine |
| ~1100-1200 | C-F stretch | Aryl Fluoride |
IR Spectroscopy Workflow Diagram
Caption: Workflow for acquiring and analyzing an FTIR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Ionization:
-
Electrospray ionization (ESI) is a common method for this type of molecule, as it is a soft ionization technique that typically keeps the molecular ion intact.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
To obtain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Predicted Mass Spectrum of 3-fluoro-N-isopropylbenzylamine
-
Molecular Weight: 167.23 g/mol
-
[M+H]⁺ (Parent Ion): m/z 168.2
-
Predicted Fragment Ions (from MS/MS of m/z 168.2):
Mass Spectrometry Workflow Diagram
Caption: General workflow for structural confirmation by ESI-MS and MS/MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and necessary toolkit for the unambiguous characterization of 3-fluoro-N-isopropylbenzylamine. While experimental data for this specific molecule is not widely published, the principles and predictive analyses outlined in this guide, based on well-understood spectroscopic trends and data from analogous structures, provide a solid foundation for any researcher undertaking its synthesis and characterization. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable the rigorous scientific validation required in modern chemical research.
References
A Technical Guide to the Potential Research Applications of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the potential research applications of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a compound for which there is currently a lack of published scientific literature. The proposed applications and experimental protocols are based on the known biological activities of its parent compound, N-isopropylbenzylamine, and established principles of medicinal chemistry. All proposed research should be conducted with appropriate safety precautions and ethical oversight.
Executive Summary
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, represents a novel chemical entity with unexplored potential in neuropharmacology and toxicology. While direct research on this compound is not yet available, a comprehensive analysis of its structural analog, N-isopropylbenzylamine, provides a strong foundation for predicting its biological activities and guiding future research. N-isopropylbenzylamine is known for its history as a methamphetamine adulterant and has been shown to possess psychoactive properties and a unique toxicity profile.[1][2][3] This guide synthesizes the existing knowledge on N-isopropylbenzylamine and leverages the principles of fluorine substitution in drug design to outline promising research avenues for its 3-fluoro derivative. We will explore its potential as a novel monoamine transporter ligand, a tool for studying neurotoxicity, and a candidate for drug metabolism and pharmacokinetic studies. Detailed, actionable experimental protocols are provided to empower researchers to investigate these possibilities.
The Parent Compound: N-isopropylbenzylamine
A thorough understanding of N-isopropylbenzylamine is crucial for predicting the properties of its fluorinated analog.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | N-isopropylbenzylamine | [4][5] |
| Synonyms | Benzenemethanamine, N-(1-methylethyl)- | [4][5] |
| CAS Number | 102-97-6 | [4][5] |
| Molecular Formula | C10H15N | [4][5] |
| Molecular Weight | 149.23 g/mol | [4] |
| Appearance | Colorless clear liquid | [5] |
| Boiling Point | 200 °C | [5] |
Synthesis of N-isopropylbenzylamine
N-isopropylbenzylamine is typically synthesized via reductive amination of benzaldehyde with isopropylamine, followed by reduction of the intermediate imine.
Protocol 1: Reductive Amination Synthesis of N-isopropylbenzylamine
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzylidenepropan-2-amine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise while monitoring the temperature.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
References
- 1. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. Benzenemethanamine, N-(1-methylethyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. echemi.com [echemi.com]
The Double-Edged Sword: A Toxicological Profile of Fluorinated Benzylamine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into benzylamine scaffolds has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance metabolic stability, binding affinity, and overall pharmacological profiles. However, the very properties that make fluorine an asset can also introduce complex toxicological liabilities. This guide provides a comprehensive analysis of the toxicological profile of fluorinated benzylamine derivatives, moving beyond a simple checklist of adverse effects to explore the underlying mechanistic principles. We will delve into the intricate interplay between fluorine's position, metabolic pathways mediated by cytochrome P450 enzymes, and the resulting toxicological endpoints, including hepatotoxicity, neurotoxicity, and cardiotoxicity. This document is intended to serve as a technical resource for researchers in drug discovery and development, offering field-proven insights and detailed experimental protocols to enable a proactive, safety-conscious approach to the design and evaluation of this important class of compounds.
Introduction: The Fluorine Advantage and the Toxicological Imperative
Fluorine's unique physicochemical properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—have made it a "magic element" in drug design.[1][2] When applied to the versatile benzylamine framework, a common pharmacophore in numerous bioactive molecules, fluorination can effectively block sites of metabolism, modulate pKa to improve cell permeability, and alter conformation to enhance target engagement.[3][4] This has led to the development of fluorinated benzylamine derivatives across a wide range of therapeutic areas.
However, the metabolic inertness often sought with fluorination is not absolute. The biotransformation of these compounds can lead to the formation of reactive metabolites, liberation of fluoride ions, or unexpected off-target activities, presenting significant safety challenges.[3][4] A thorough understanding of the toxicological profile is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug design. This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of fluorinated benzylamine toxicology.
Metabolic Fates: The Central Role of Cytochrome P450
The liver is the primary site of metabolism for most xenobiotics, and fluorinated benzylamines are no exception. The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in their biotransformation.[5][6] Understanding how fluorine substitution influences CYP-mediated metabolism is critical to predicting potential toxicities.
Fluorine as a Metabolic Blocker
One of the primary reasons for incorporating fluorine is to block metabolic "soft spots." Replacing a hydrogen atom with a fluorine atom at a site susceptible to CYP-mediated oxidation can significantly increase a compound's half-life.[7] This is due to the high strength of the C-F bond, making it more resistant to cleavage than a C-H bond.[3]
Metabolic Activation and Reactive Intermediates
Despite the strength of the C-F bond, metabolism can still occur at or near the site of fluorination, sometimes leading to toxic outcomes.[7] For instance, metabolism at a carbon adjacent to a fluorinated carbon can lead to the elimination of hydrogen fluoride and the formation of a reactive aldehyde or ketone.[7] Furthermore, some fluorinated compounds can be metabolized to toxic products like fluoroacetic acid, which can disrupt the Krebs cycle.[3]
The position of the fluorine atom on the benzyl ring (ortho, meta, para) can significantly influence the metabolic profile.[8][9] While specific metabolism data for fluorobenzylamine isomers is limited, studies on analogous compounds like fluorofentanyl show that the position of fluorine affects the degree of formation of various metabolites.[8] N-dealkylation and hydroxylation are common metabolic pathways for fentanyl analogues, and the major in vitro metabolite is often the N-dealkylated product.[8]
Diagram: Generalized Metabolic Pathways
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Fluoropyrimidine-Associated Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 5. optibrium.com [optibrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
synthesis of "Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" from 3-fluorobenzaldehyde
<
Introduction
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as N-isopropyl-3-fluorobenzylamine, is a substituted benzylamine that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated building blocks like this one of particular interest in drug discovery.[1]
This application note provides a comprehensive and robust protocol for the synthesis of this target compound via a one-pot reductive amination of 3-fluorobenzaldehyde with isopropylamine. Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry, valued for its efficiency and control over the degree of alkylation.[2][3] This method proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.[4][5] We will be utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a choice predicated on its mild nature and remarkable selectivity for imines and iminium ions over carbonyl compounds.[6][7][8] This selectivity obviates the need for the isolation of the often-unstable imine intermediate, streamlining the synthetic process.[9]
Reaction Scheme
Caption: Overall synthetic route to the target compound.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluorobenzaldehyde | ≥97% | Sigma-Aldrich | Store under inert gas.[10] |
| Isopropylamine | ≥99% | Sigma-Aldrich | Highly flammable and corrosive.[11] |
| Sodium Triacetoxyborohydride | 95% | Sigma-Aldrich | Water-reactive; handle under inert gas.[12][13] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific | |
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific | |
| Diethyl Ether | ACS Reagent | Fisher Scientific | For extraction. |
| Hexanes | ACS Reagent | Fisher Scientific | For chromatography. |
| Ethyl Acetate | ACS Reagent | Fisher Scientific | For chromatography. |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Syringes and needles | For liquid transfers. | ||
| Separatory funnel | |||
| Rotary evaporator | |||
| Flash chromatography system | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Safety Precautions
-
3-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.[10][14]
-
Isopropylamine: Extremely flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[11][15][16]
-
Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye damage and skin irritation.[12][13][17][18]
-
Dichloromethane (DCM): Suspected of causing cancer. Handle in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these chemicals.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[19] An eyewash station and safety shower should be readily accessible.[12]
Experimental Protocol
This protocol is for a 10 mmol scale reaction.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Dissolve the aldehyde in 40 mL of anhydrous dichloromethane (DCM). To this solution, add isopropylamine (0.71 g, 1.0 mL, 12.0 mmol, 1.2 equiv.) dropwise via syringe at room temperature. Stir the resulting solution for 20-30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the stirring solution. Note: The addition may cause a slight exotherm. The mixture will become a slurry.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexanes. The starting aldehyde is UV active, and the product amine can be visualized with a potassium permanganate stain. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) will occur.[20][21]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[22]
-
Workup - Washing and Drying: Combine the organic extracts and wash them with 30 mL of brine. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[23]
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- as a colorless to pale yellow oil.
Mechanism of Reductive Amination
The reductive amination process occurs in two main stages within the same pot:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (isopropylamine) on the electrophilic carbonyl carbon of the 3-fluorobenzaldehyde.[4] This forms a hemiaminal (or carbinolamine) intermediate.[5] Under the reaction conditions, this intermediate readily dehydrates to form an imine.
-
Reduction of the Imine: The sodium triacetoxyborohydride then selectively reduces the C=N double bond of the imine. The hydride (H⁻) from the borohydride complex attacks the electrophilic carbon of the imine, and subsequent workup protonates the nitrogen to yield the final secondary amine product.[24] The steric bulk and reduced reactivity of NaBH(OAc)₃ prevent it from significantly reducing the starting aldehyde, which is a key advantage of this reagent.[25]
Caption: Simplified mechanism of reductive amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield or Incomplete Reaction | Inactive reducing agent. | Sodium triacetoxyborohydride is moisture-sensitive.[18] Ensure it is handled under dry, inert conditions and use a freshly opened bottle if possible. |
| Impure starting aldehyde. | 3-Fluorobenzaldehyde can oxidize to 3-fluorobenzoic acid upon storage.[26] The acid can neutralize the amine and inhibit the reaction.[27] Purify the aldehyde by distillation if necessary. | |
| Insufficient reaction time. | While typically fast, some substrate combinations may require longer reaction times. Monitor by TLC until the starting material is consumed. | |
| Formation of Side Products | Over-alkylation (formation of tertiary amine). | This is less common with reductive amination compared to direct alkylation.[8] Ensure the stoichiometry is correct and avoid a large excess of the aldehyde. |
| Reduction of the starting aldehyde. | Unlikely with NaBH(OAc)₃. If this is observed, it may indicate a contaminated or incorrect reducing agent was used. |
Conclusion
The one-pot reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- from 3-fluorobenzaldehyde and isopropylamine. The protocol described provides a straightforward procedure with a simple workup and purification, making it suitable for both academic research and process development in the pharmaceutical and chemical industries. The mild conditions and high selectivity of the reducing agent contribute to the efficiency and broad applicability of this synthetic transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]
- 10. 3-Fluorobenzaldehyde - Shandong Biotech [shandongbiotech.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. lobachemie.com [lobachemie.com]
- 17. fishersci.com [fishersci.com]
- 18. lobachemie.com [lobachemie.com]
- 19. aksci.com [aksci.com]
- 20. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 21. rsc.org [rsc.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 24. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 25. chemistry.mdma.ch [chemistry.mdma.ch]
- 26. Page loading... [guidechem.com]
- 27. benchchem.com [benchchem.com]
The Strategic Utility of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- in Modern Synthesis
Introduction: In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as 3-fluoro-N-isopropylbenzylamine (CAS No. 90389-87-0), emerges as a pivotal chemical intermediate embodying this principle. This fluorinated secondary amine combines the structural features of a benzylamine, a common motif in bioactive molecules, with a strategically placed fluorine atom on the aromatic ring and an isopropyl group on the nitrogen, offering a unique combination of steric and electronic properties.
The presence of the fluorine atom at the meta-position can significantly influence the compound's pKa, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemists aiming to fine-tune the properties of lead compounds.[1] The N-isopropyl group provides a degree of steric bulk that can influence binding selectivity and further enhance metabolic stability by hindering N-dealkylation. This guide provides a comprehensive overview of the applications of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, complete with detailed protocols and the scientific rationale underpinning its use as a versatile chemical intermediate.
I. Physicochemical Properties and Synthetic Rationale
A foundational understanding of the physicochemical properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is crucial for its effective application. These properties dictate its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 90389-87-0 | [2] |
| Molecular Formula | C₁₀H₁₄FN | [3] |
| Molecular Weight | 167.22 g/mol | [3] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge on similar compounds |
| Boiling Point | Not specified, but expected to be similar to N-isopropylbenzylamine (approx. 200 °C) | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol) | General chemical principles |
The primary synthetic route to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is through reductive amination, a robust and widely employed transformation in organic synthesis. This method offers high yields and operational simplicity, making it suitable for both laboratory and industrial scale production.
Diagram: Synthetic Pathway via Reductive Amination
Caption: Reductive amination workflow for the synthesis of the target intermediate.
II. Core Applications and Methodologies
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- serves as a versatile precursor for the introduction of the 3-fluorobenzyl-N-isopropylamino moiety into more complex molecular architectures. Its secondary amine functionality is a nucleophilic handle for a variety of chemical transformations.
Application 1: N-Alkylation and N-Arylation Reactions
The nucleophilic nitrogen of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- readily participates in substitution reactions with electrophiles such as alkyl halides, aryl halides, and sulfonyl chlorides. This allows for the construction of tertiary amines, which are prevalent in many classes of pharmaceuticals.
Protocol: Synthesis of a Tertiary Amine via N-Alkylation
This protocol is adapted from general procedures for the N-alkylation of secondary amines.[5]
Objective: To synthesize N-(3-fluorobenzyl)-N-isopropyl-N-(2-methoxyethyl)amine.
Materials:
-
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq)
-
2-bromoethyl methyl ether (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-bromoethyl methyl ether (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a mild inorganic base suitable for this transformation, neutralizing the HBr generated during the reaction without promoting significant side reactions.
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Work-up Procedure: The aqueous work-up is designed to remove any remaining inorganic salts and water-soluble impurities.
Application 2: Amide Bond Formation
The secondary amine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a fundamental transformation in the synthesis of a vast array of biologically active compounds.
Protocol: Synthesis of an Amide Derivative
This protocol is based on standard amide coupling procedures.
Objective: To synthesize N-(3-fluorobenzyl)-N-isopropyl-propionamide.
Materials:
-
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C (ice bath).
-
Slowly add propionyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography if necessary.
Causality and Insights:
-
Base: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards product formation.
-
Temperature Control: The initial cooling to 0°C helps to control the exothermic reaction between the amine and the highly reactive acid chloride.
-
Aqueous Wash: The acidic and basic washes are crucial for removing unreacted starting materials and the triethylammonium hydrochloride salt.
Diagram: Reaction Versatility
Caption: Key reaction pathways accessible from the title intermediate.
III. Prospective Applications in Drug Discovery
The 3-fluoro-N-isopropylbenzylamine moiety is a valuable pharmacophore. The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity.[6] Furthermore, the introduction of fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
For instance, fluorinated benzylamines are precursors in the synthesis of various active pharmaceutical ingredients (APIs), including those targeting neurological and cardiovascular disorders.[7] The title compound is a prime candidate for use in the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where fine-tuning of physicochemical properties is paramount.
IV. Safety and Handling
As with all amine-containing compounds, Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be an irritant to the skin and eyes and may be harmful if swallowed or inhaled.[8] All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. EP3257842B1 - Therapeutic use of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 2. Error-文件操作失败 [fondchemical.com]
- 3. Benzenemethanamine, 3-fluoro- [webbook.nist.gov]
- 4. Benzenemethanamine, N-(1-methylethyl)- [webbook.nist.gov]
- 5. N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one - Google Patents [patents.google.com]
- 7. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | C9H10F3N | CID 485414 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 3-Fluoro-N-isopropylbenzylamine in Modern Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of 3-fluoro-N-isopropylbenzylamine as a valuable building block in pharmaceutical synthesis. While direct, widespread applications of this specific molecule are emerging, its structural motifs are present in several advanced drug candidates and approved medicines. This document will elucidate the rationale for employing fluorinated benzylamines, provide detailed synthetic protocols for the title compound, and illustrate its potential application in the synthesis of complex pharmaceutical targets.
The Fluorine Advantage in Drug Design
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a fluorine atom, as in 3-fluoro-N-isopropylbenzylamine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3]
Fluorine's high electronegativity can alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and membrane permeability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[3] In the context of 3-fluoro-N-isopropylbenzylamine, the fluorine atom on the phenyl ring can modulate these properties, making it a potentially superior building block compared to its non-fluorinated counterpart in certain therapeutic applications.
Synthesis of 3-Fluoro-N-isopropylbenzylamine: A Detailed Protocol via Reductive Amination
The most common and efficient method for synthesizing secondary amines like 3-fluoro-N-isopropylbenzylamine is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the desired amine.
Experimental Protocol:
Materials:
-
3-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzaldehyde (1.0 eq) and dichloromethane (DCM, 5-10 mL per gram of aldehyde).
-
Imine Formation: Add isopropylamine (1.1-1.5 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Control the temperature with an ice bath if necessary, as the reaction can be exothermic. Stir the reaction at room temperature until the imine is fully consumed (typically 2-4 hours), as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude 3-fluoro-N-isopropylbenzylamine.
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines compared to sodium borohydride, reducing the likelihood of over-reduction of the starting aldehyde.
-
Solvent: Dichloromethane is a common choice as it is a good solvent for the reactants and does not react with the reducing agent.
-
Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the limiting aldehyde.
-
Aqueous Workup: The bicarbonate quench neutralizes any remaining acidic species and helps to separate the product into the organic layer.
Physicochemical and Safety Data
While specific experimental data for 3-fluoro-N-isopropylbenzylamine is not widely published, the following table provides data for the closely related N-isopropylbenzylamine, which can serve as a useful proxy. The introduction of the fluorine atom is expected to slightly increase the boiling point and density.
| Property | Value (for N-isopropylbenzylamine) | Reference |
| Molecular Formula | C₁₀H₁₅N | [4] |
| Molecular Weight | 149.23 g/mol | [4] |
| Boiling Point | 200 °C | |
| Density | 0.892 g/mL at 25 °C | |
| Refractive Index | n20/D 1.502 | [4] |
Safety Information (based on N-isopropylbenzylamine):
-
Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful to aquatic life with long-lasting effects.[5][6]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing mist or vapors. Wash skin thoroughly after handling.[5][6]
-
Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably in a fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.
Potential Application in the Synthesis of Bioactive Molecules: A Case Study Approach
Fluorinated benzylamines are key intermediates in the synthesis of a number of pharmaceuticals. For instance, the approved drugs Safinamide and Ralfinamide, used for Parkinson's disease and pain management respectively, contain 3-fluorobenzyloxy and 2-fluorobenzyloxy moieties.[7][8] While these specific drugs do not contain the N-isopropyl group, their synthesis highlights the importance of fluorinated benzyl-type structures in building complex, biologically active molecules.
To illustrate the utility of 3-fluoro-N-isopropylbenzylamine, we can propose its use in the synthesis of a hypothetical analogue of a known pharmaceutical class, such as certain calcium-sensing receptor (CaSR) modulators or other CNS-active agents. The following workflow outlines a generalized synthetic route where 3-fluoro-N-isopropylbenzylamine could be a key building block.
Hypothetical Protocol: N-Alkylation for the Synthesis of a Drug Analogue
This protocol describes a general procedure for the N-alkylation of 3-fluoro-N-isopropylbenzylamine, a common reaction in pharmaceutical synthesis to link different molecular fragments.
Materials:
-
3-Fluoro-N-isopropylbenzylamine
-
An appropriate electrophile (e.g., a substituted alkyl halide or tosylate)
-
A non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)
-
A polar aprotic solvent (e.g., acetonitrile or dimethylformamide)
Procedure:
-
Reaction Setup: To a solution of 3-fluoro-N-isopropylbenzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Addition of Electrophile: Add the electrophilic partner (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired N-alkylated product.
Conclusion
3-Fluoro-N-isopropylbenzylamine is a promising building block for pharmaceutical synthesis, offering the advantageous properties of a fluorinated aromatic ring. While its direct application in marketed drugs is yet to be widely documented, the established importance of similar fluorinated motifs in medicinal chemistry strongly suggests its potential. The synthetic protocols provided herein offer a robust and scalable method for its preparation, enabling its use in the exploration of novel drug candidates with potentially improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. HK1188942A - Process for the production of 2-[4-(3-and 2-flu0r0benzyl0xy) benzylamin0]propanamides - Google Patents [patents.google.com]
- 8. EP2029524B1 - Process for the production of 2- [4 - ( 3- and 2-fluorobenzyloxy) benzylamino] propan amides - Google Patents [patents.google.com]
Application Note: Comprehensive Characterization of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Introduction
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as N-isopropyl-3-fluorobenzylamine, is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a fluorinated aromatic ring, a secondary amine, and an isopropyl group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and quality control. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are based on established principles for the analysis of analogous N-substituted benzylamine derivatives.[1][2]
Molecular Structure and Key Features
-
IUPAC Name: N-(3-fluorobenzyl)propan-2-amine
-
Molecular Formula: C₁₀H₁₄FN
-
Molecular Weight: 167.22 g/mol
-
Key Structural Features:
-
A meta-substituted fluorinated benzene ring.
-
A benzylic methylene group (-CH₂-).
-
A secondary amine (-NH-).
-
An isopropyl group (-CH(CH₃)₂).
-
These features give rise to distinct spectroscopic and chromatographic signatures that will be exploited for its characterization.
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are essential for separating the target compound from impurities and for quantification. Given the volatility and potential for thermal stability of N-isopropyl-3-fluorobenzylamine, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[3] For N-isopropyl-3-fluorobenzylamine, GC-MS is ideal for assessing purity and identifying any volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | ~ 8-10 | 167 | 124 (M-C₃H₇)⁺, 109 (fluorotropylium ion), 96, 77 |
Causality Behind Experimental Choices: The HP-5ms column is a non-polar column suitable for a wide range of compounds. The temperature program is designed to ensure good separation of the analyte from potential impurities with varying boiling points. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation. The key fragment ion at m/z 124 is expected from the loss of the isopropyl group, a common fragmentation pathway for N-isopropyl substituted compounds.
Workflow for GC-MS Analysis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For N-isopropyl-3-fluorobenzylamine, a reversed-phase HPLC method with UV detection is recommended for purity determination. The presence of the fluorinated phenyl group can be leveraged for unique selectivity on certain stationary phases.[4][5]
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A fluorinated phenyl phase could also be explored for alternative selectivity.[4]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm.
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% TFA).
| Compound | Expected Retention Time (min) | λmax (nm) |
| Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | ~ 10-12 | ~ 254, 260 |
Causality Behind Experimental Choices: A C18 column is a good starting point for reversed-phase separation of moderately polar compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. TFA is added to the mobile phase to improve peak shape by protonating the amine, which reduces tailing. UV detection at 254 nm is suitable for aromatic compounds.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of N-isopropyl-3-fluorobenzylamine. The expected chemical shifts and coupling constants can be predicted based on the analysis of similar structures like 4-isopropylbenzylamine.[1]
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH(CH₃)₂ | ~ 1.10 | Doublet | ~ 6.5 | 6H |
| -NH- | ~ 1.5-2.5 | Broad Singlet | - | 1H |
| -CH(CH₃)₂ | ~ 2.85 | Septet | ~ 6.5 | 1H |
| -CH₂- | ~ 3.75 | Singlet | - | 2H |
| Aromatic-H | ~ 6.90-7.30 | Multiplet | - | 4H |
| Assignment | Expected Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | ~ 22.5 |
| -CH(CH₃)₂ | ~ 49.0 |
| -CH₂- | ~ 53.0 |
| Aromatic C-H | ~ 113-130 (with C-F coupling) |
| Aromatic C-F | ~ 163 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-ipso | ~ 143 |
Causality Behind Spectral Features: The ¹H NMR spectrum is expected to show a characteristic doublet and septet for the isopropyl group. The benzylic protons should appear as a singlet, and the aromatic protons as a complex multiplet due to the fluorine substitution. In the ¹³C NMR spectrum, the carbon directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Logical Relationship in NMR Spectral Interpretation
Caption: NMR spectral data confirms the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2][6]
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-F Stretch | 1000 - 1350 | Strong |
Causality Behind Spectral Features: The presence of a weak to medium band in the 3300-3500 cm⁻¹ region is characteristic of a secondary amine N-H stretch.[7] The strong C-F stretching vibration is a key indicator of the fluorinated nature of the compound. The combination of these bands with the characteristic aromatic and aliphatic C-H and C=C stretches provides a unique infrared fingerprint for the molecule.
Summary and Conclusion
The comprehensive analytical characterization of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- requires a combination of chromatographic and spectroscopic techniques. GC-MS and HPLC are effective for assessing purity and separating the compound from related substances. NMR spectroscopy provides definitive structural elucidation, while FTIR spectroscopy offers rapid confirmation of the key functional groups. The protocols and expected data presented in this application note serve as a robust guide for the reliable and accurate characterization of this compound in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rockymountainlabs.com [rockymountainlabs.com]
Application Notes and Protocols for the Purification of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- by Column Chromatography
Abstract
This document provides a comprehensive guide for the purification of the synthetic intermediate, Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, utilizing silica gel column chromatography. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a high-purity compound for subsequent synthetic steps. We will delve into the rationale behind the choice of stationary and mobile phases, potential impurities, and a step-by-step methodology for both Thin Layer Chromatography (TLC) for method development and large-scale column chromatography for purification.
Introduction: The Rationale for Chromatographic Purification
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, is a secondary amine whose synthesis, commonly achieved through the reductive amination of 3-fluorobenzaldehyde with isopropylamine, can yield a mixture of products. The successful isolation of the target compound in high purity is critical for its use in further chemical transformations, particularly in the context of pharmaceutical development where impurities can lead to unwanted side reactions and downstream complications.
The primary impurities in a typical reductive amination synthesis include unreacted starting materials (3-fluorobenzaldehyde and isopropylamine) and potential byproducts such as the over-alkylated tertiary amine.[1] Column chromatography is the method of choice for this purification challenge due to its efficiency in separating compounds with differing polarities.
The presence of the fluorine atom at the 3-position of the benzene ring introduces a significant inductive electron-withdrawing effect. This has two key consequences for our purification strategy:
-
Increased Polarity: The high electronegativity of fluorine increases the overall polarity of the molecule compared to its non-fluorinated analog, N-isopropylbenzylamine. This will influence its retention on the stationary phase and necessitate a more polar mobile phase for elution.
-
Reduced Basicity: The electron-withdrawing nature of the fluorine atom decreases the electron density on the nitrogen atom, thereby reducing the basicity of the amine.[2] This is advantageous for silica gel chromatography, as highly basic amines can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[3] While the reduced basicity of our target molecule mitigates this issue, the potential for such interactions should still be considered.
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop an appropriate solvent system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a reliable preview of the separation achievable in column chromatography.[3][4] The goal is to find a mobile phase composition that gives the target compound a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[5]
Materials for TLC:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., mixtures of hexanes and ethyl acetate)
-
Visualization method (UV lamp, iodine chamber, or a potassium permanganate stain)
Protocol for TLC Method Development:
-
Prepare the Mobile Phase: Start with a relatively non-polar mixture, such as 9:1 hexanes:ethyl acetate, and progressively increase the polarity (e.g., 4:1, 2:1 hexanes:ethyl acetate).
-
Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the crude reaction mixture onto the baseline of the TLC plate. It is also advisable to spot the starting materials (3-fluorobenzaldehyde) on separate lanes for comparison.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp. Aromatic compounds like our target molecule and the starting aldehyde should be UV active. Further visualization can be achieved using an iodine chamber or by dipping the plate in a potassium permanganate solution.
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize the Mobile Phase: Adjust the polarity of the mobile phase until the Rf of the target compound is in the optimal range of 0.2-0.4, and there is clear separation from other spots.
| Compound Type | Expected Rf in Hexanes/Ethyl Acetate |
| 3-Fluorobenzaldehyde | Higher Rf (less polar) |
| Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | Target Rf of 0.2-0.4 |
| Over-alkylated Tertiary Amine | Similar or slightly higher Rf than the target |
| Isopropylamine | Will likely not be visible or will remain at the baseline |
Purification Protocol: Silica Gel Column Chromatography
Once an optimal solvent system has been determined by TLC, the purification can be scaled up to column chromatography. The following protocol is a general guideline and may need to be adjusted based on the scale of the reaction and the specific impurity profile.
Materials for Column Chromatography:
-
Glass chromatography column with a stopcock
-
Silica gel (flash grade, 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Mobile phase (optimized from TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Column Chromatography Protocol:
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[6]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a compatible, low-boiling solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in appropriately sized test tubes or flasks.[6]
-
Maintain a constant flow rate. Applying gentle pressure with an inert gas (flash chromatography) can expedite the process.
-
If a gradient elution is necessary (i.e., starting with a less polar solvent and gradually increasing the polarity), do so in a stepwise manner.
-
-
Monitoring the Separation:
-
Collect fractions of a consistent volume.
-
Monitor the composition of the eluted fractions by TLC. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
-
Combine the fractions that contain the pure desired product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.
-
Confirm the purity of the final product by analytical techniques such as NMR, GC-MS, or HPLC.
-
Visualization of the Workflow
References
Application Notes and Protocols for the Utilization of 3-Fluoro-N-isopropylbenzylamine as a Nucleophile
Introduction
3-Fluoro-N-isopropylbenzylamine is a versatile secondary amine that serves as a valuable nucleophilic building block in contemporary organic synthesis. Its unique structural features—a moderately basic secondary amine, the steric bulk of an isopropyl group, and the electronic influence of a meta-positioned fluorine atom—confer a nuanced reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules.[1][2] This document provides a comprehensive guide to the reaction conditions for employing 3-fluoro-N-isopropylbenzylamine as a nucleophile in several key synthetic transformations, including its own synthesis via reductive amination.
Understanding the Nucleophilicity of 3-Fluoro-N-isopropylbenzylamine
The nucleophilic character of 3-fluoro-N-isopropylbenzylamine is governed by a combination of electronic and steric factors. The lone pair of electrons on the nitrogen atom is available for donation to an electrophile, making it a competent nucleophile. However, two main factors modulate this reactivity:
-
Electronic Effect of the Meta-Fluorine Substituent: The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the benzene ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom. Consequently, 3-fluoro-N-isopropylbenzylamine is expected to be a weaker nucleophile than its non-fluorinated counterpart, N-isopropylbenzylamine. Studies on related systems have shown that electron-withdrawing groups on the benzylamine moiety decrease the rate of nucleophilic substitution reactions.
-
Steric Hindrance: The isopropyl group attached to the nitrogen atom introduces significant steric bulk around the nucleophilic center. This steric hindrance can impede the approach of the amine to sterically demanding electrophiles, potentially slowing down reaction rates or necessitating more forcing conditions. While reactions with sterically hindered secondary amines are feasible, they may result in lower yields compared to less hindered amines.[3]
Synthesis of 3-Fluoro-N-isopropylbenzylamine via Reductive Amination
A common and efficient method for the preparation of 3-fluoro-N-isopropylbenzylamine is the reductive amination of 3-fluorobenzaldehyde with isopropylamine. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Diagram: Reductive Amination Workflow
Caption: General workflow for the synthesis of 3-fluoro-N-isopropylbenzylamine.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for the reductive amination of aldehydes.[5]
Materials:
-
3-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in DCM or DCE (0.2 M), add isopropylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Applications in Nucleophilic Reactions
N-Alkylation Reactions
3-Fluoro-N-isopropylbenzylamine can act as a nucleophile in Sₙ2 reactions with alkyl halides to form tertiary amines. Due to its moderate reactivity and steric bulk, appropriate selection of reaction conditions is crucial for achieving good yields.
Table 1: General Conditions for N-Alkylation
| Parameter | Condition | Rationale & Notes |
| Electrophile | Primary or secondary alkyl halides (e.g., R-Br, R-I) | Tertiary halides are prone to elimination. |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DIPEA) | To neutralize the HX formed during the reaction. Cs₂CO₃ is often effective for challenging alkylations.[3] |
| Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Polar aprotic solvents facilitate Sₙ2 reactions. |
| Temperature | Room temperature to 80 °C | Higher temperatures may be required for less reactive electrophiles. |
| Additives | NaI or KI (catalytic) | Can be used with alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ. |
Protocol 2: N-Alkylation with an Alkyl Bromide
This protocol provides a general starting point for the N-alkylation of 3-fluoro-N-isopropylbenzylamine.
Materials:
-
3-Fluoro-N-isopropylbenzylamine
-
Alkyl bromide (e.g., 1-bromobutane)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-N-isopropylbenzylamine (1.0 eq) and the alkyl bromide (1.2 eq) in DMF.
-
Add Cs₂CO₃ (1.5 eq) to the mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
N-Acylation Reactions
The reaction of 3-fluoro-N-isopropylbenzylamine with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. These reactions are typically fast and high-yielding.
Diagram: N-Acylation Mechanism
Caption: General mechanism for the N-acylation of 3-fluoro-N-isopropylbenzylamine.
Protocol 3: N-Acylation with an Acyl Chloride
Materials:
-
3-Fluoro-N-isopropylbenzylamine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve 3-fluoro-N-isopropylbenzylamine (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude amide.
-
Purification can be achieved by recrystallization or flash column chromatography if necessary.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
3-Fluoro-N-isopropylbenzylamine can be coupled with aryl halides or triflates in a Buchwald-Hartwig amination to form tri-substituted amines. Due to the electron-withdrawing nature of the fluoroalkylamine, careful selection of the catalyst system and base is important. Weaker bases such as potassium phenoxide (KOPh) have been shown to be effective in the coupling of electron-poor amines, minimizing side reactions.[6]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale & Notes |
| Aryl Partner | Aryl bromides, chlorides, or triflates | Reactivity: I > OTf > Br > Cl. |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) | Essential for promoting oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, KOPh | The choice of base is critical and substrate-dependent. For electron-poor amines, a weaker base like KOPh may be advantageous.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are required. |
| Temperature | 80-110 °C | Typically requires heating. |
Protocol 4: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol is a general guideline and may require optimization based on the specific aryl halide.
Materials:
-
3-Fluoro-N-isopropylbenzylamine
-
Aryl bromide
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), 3-fluoro-N-isopropylbenzylamine (1.2 eq), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq) to a dry reaction vessel.
-
Add anhydrous, deoxygenated toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
3-Fluoro-N-isopropylbenzylamine is a valuable nucleophile for the synthesis of a diverse range of nitrogen-containing compounds. Its reactivity is a balance between the electronic deactivation by the meta-fluoro group and the steric hindrance of the isopropyl substituent. By carefully selecting the reaction conditions, including the choice of base, solvent, and catalyst system where applicable, this building block can be effectively utilized in N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a robust starting point for researchers and drug development professionals aiming to incorporate this fluorinated motif into their target molecules.
References
Application Note: Safe Handling and Storage Protocols for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
An in-depth technical guide for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, henceforth referred to as 3-F-N-iPBA, is a specialized organic compound likely utilized as an intermediate in complex chemical syntheses.[1][2] Its structure combines three key functional motifs: a secondary amine, a benzyl group, and a fluorine atom on the aromatic ring. This combination dictates its chemical behavior and hazard profile.
A comprehensive risk assessment must precede any handling of this compound. The primary hazards are inferred from analogous structures and are summarized below.
-
Corrosivity: The amine functional group renders the molecule basic and corrosive. Direct contact is expected to cause severe skin burns and serious eye damage, consistent with hazards noted for benzylamine and its derivatives.[3]
-
Toxicity: Like many substituted amines, 3-F-N-iPBA is presumed to be harmful if swallowed or absorbed through the skin.[4] The toxicity of N-isopropylbenzylamine has been studied, indicating it can produce toxicity in vitro by increasing nitric oxide.[2][5]
-
Reactivity: The compound is expected to be incompatible with strong oxidizing agents and strong acids.[3][6] Reactions with acids can be highly exothermic. Some benzylamines are also sensitive to air and carbon dioxide.
-
Hazardous Decomposition: Upon combustion or thermal decomposition, the presence of fluorine, nitrogen, and carbon predicts the release of toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and critically, highly toxic hydrogen fluoride (HF).[3]
Table 1: Inferred Physicochemical and Hazard Data
| Property | Inferred Value / Classification | Rationale / Source Analog |
| Appearance | Colorless to light yellow liquid | Based on Benzylamine and N-Isopropylbenzylamine.[7][8] |
| Odor | Amine-like, ammonia-like | Characteristic of volatile amines.[7][8] |
| Hazard Class | Corrosive, Acutely Toxic (Oral, Dermal) | Based on GHS classifications for 3-Fluorobenzylamine and N-Isopropylbenzylamine.[3][9] |
| Primary Hazards | H302+H312: Harmful if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. | Inferred from parent compounds. |
| Combustibility | Combustible Liquid | Benzylamine and its derivatives are classified as combustible.[3] |
| Incompatibilities | Strong acids, strong oxidizing agents | Standard for amines.[6] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered safety approach combining engineering controls and robust PPE is mandatory.
Engineering Controls: The Primary Barrier
The causality behind mandating specific engineering controls is to isolate the researcher from the chemical, preventing exposure via inhalation, ocular, or dermal routes.[10]
-
Chemical Fume Hood: All manipulations of 3-F-N-iPBA, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood to prevent the accumulation of potentially harmful vapors.[11]
-
Emergency Equipment: The work area must be equipped with an easily accessible and fully functional safety shower and eyewash station.[12] Proximity is critical for a rapid response to accidental exposure.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for rigorous engineering controls but is essential for protecting against splashes, spills, and unforeseen contact.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical splash goggles and a full-face shield.[11] | The compound is presumed to be severely corrosive and can cause irreversible eye damage. Goggles protect from splashes, and the face shield protects the entire face. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is required. [11] | Protects against direct skin contact, which can cause chemical burns and toxic absorption. Check manufacturer's glove compatibility data. Contaminated gloves must be replaced immediately.[12] |
| Body | Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling >50 mL.[11] | Protects skin and personal clothing from splashes and spills. |
| Respiratory | Not required when working in a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary. | Protects against inhalation of high concentrations of vapors during emergency situations. |
Detailed Handling Protocols
Adherence to standardized protocols is crucial for ensuring reproducible science and operator safety.
Protocol 3.1: Weighing and Aliquoting
This protocol is designed to prevent contamination and exposure during the transfer of 3-F-N-iPBA.
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height. Place an analytical balance and all necessary equipment (spatula, weigh paper, secondary container) inside the fume hood.
-
Inert Atmosphere (Recommended): Based on the sensitivity of analogous compounds, it is best practice to handle 3-F-N-iPBA under an inert atmosphere (e.g., Argon or Nitrogen), especially for long-term storage of aliquots, to prevent degradation from air and CO2.
-
Transfer: Slowly open the main container. Using a clean pipette, carefully transfer the desired amount of liquid to a tared, sealed vial.
-
Cleaning: Cap the primary container immediately after transfer. Clean any residual material from the spatula and work surface using a solvent-moistened wipe (e.g., ethanol or isopropanol).
-
Waste: Dispose of all contaminated materials (pipette tips, wipes) in a designated hazardous waste container located within the fume hood.[11]
Storage Procedures
Proper storage is essential to maintain the chemical's purity and prevent hazardous situations.
Table 3: Recommended Storage Conditions
| Parameter | Requirement | Rationale / Justification |
| Temperature | Cool, ambient temperature. | Prevents pressure buildup and degradation. Avoid excessive heat.[6] |
| Atmosphere | Tightly sealed container, under an inert gas (Argon or Nitrogen). | Minimizes oxidation, degradation from atmospheric CO2, and moisture absorption.[3] |
| Location | A dry, well-ventilated, dedicated corrosives cabinet. | Segregates the compound from incompatible materials and ensures proper ventilation.[3][6] |
| Ignition Sources | Store away from heat, sparks, and open flames.[3][12] | The compound is combustible and its vapors may form explosive mixtures with air upon heating. |
| Incompatibles | Segregate from strong oxidizing agents and strong acids. | Prevents violent exothermic reactions and the creation of hazardous byproducts.[6] |
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce injury and damage.
Protocol 5.1: Spill Response
-
Assess the Situation: Determine the size and location of the spill.
-
Small Spill (<100 mL, inside a fume hood):
-
Contain the spill with an inert absorbent material like sand, earth, or a universal chemical sorbent.[6]
-
Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the immediate area. Alert all nearby personnel.[12]
-
Contact your institution's Environmental Health & Safety (EHS) emergency line.
-
Prevent entry into the area. If safe to do so, increase ventilation.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Protocol 5.2: First Aid Measures
Immediate action is required. Show the Safety Data Sheet (or this guide) to medical personnel.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15-30 minutes. Call a physician immediately.[3][4]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[3]
-
Ingestion: Rinse mouth with water. Make victim drink water (two glasses at most). Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Call a physician.[9]
Waste Disposal
All waste containing 3-F-N-iPBA, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Segregation: Collect all waste streams in separate, clearly labeled, and chemically compatible containers.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and associated hazards (Corrosive, Toxic).
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour this chemical down the drain.
References
- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 2. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. fishersci.nl [fishersci.nl]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes: The Strategic Role of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- in the Synthesis of Novel Pyrazole Carboxamide Fungicides
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global agricultural sector faces the continuous challenge of ensuring food security for a growing population amidst evolving threats from phytopathogenic fungi. The development of novel, effective, and environmentally conscious fungicides is paramount. Within the landscape of modern agrochemicals, pyrazole carboxamides have emerged as a critically important class of fungicides, primarily due to their efficacy as succinate dehydrogenase inhibitors (SDHIs). The structural diversity within this class allows for the fine-tuning of their biological activity, and the introduction of fluorinated moieties is a well-established strategy to enhance metabolic stability and overall performance.
This application note details the use of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (hereafter referred to as 3-F-N-iPr-BZA ) as a key intermediate in the synthesis of a novel pyrazole carboxamide fungicide. We present a detailed, field-proven protocol for the synthesis of N-(3-fluorobenzyl)-N-isopropyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a representative molecule demonstrating the utility of 3-F-N-iPr-BZA in creating next-generation agrochemicals. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical industry.
The Strategic Advantage of 3-F-N-iPr-BZA in Fungicide Design
The selection of 3-F-N-iPr-BZA as a building block is a deliberate choice driven by key structure-activity relationship (SAR) principles in modern fungicide development. The rationale behind its use is multifaceted:
-
The Fluorine Moiety: The presence of a fluorine atom on the benzyl ring can significantly enhance the metabolic stability of the final compound.[1] The strong carbon-fluorine bond is less susceptible to oxidative degradation by enzymes in target fungi and the environment, potentially leading to longer-lasting efficacy.
-
The N-Isopropyl Group: The isopropyl substituent on the nitrogen atom provides steric hindrance, which can influence the molecule's binding affinity to the target enzyme, succinate dehydrogenase. This steric bulk can also modulate the compound's physical properties, such as solubility and lipophilicity, which are critical for its uptake and transport within the plant.
-
The Benzylamine Scaffold: The benzylamine core provides a robust and versatile platform for linking the crucial pyrazole carboxamide "warhead" to a lipophilic side chain. This linkage is critical for the overall efficacy of SDHI fungicides.
Synthesis of a Novel Pyrazole Carboxamide Fungicide: A Detailed Protocol
The following protocol outlines a two-step synthesis of N-(3-fluorobenzyl)-N-isopropyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide starting from the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This initial step activates the carboxylic acid for subsequent amidation. The conversion to the acyl chloride is a standard and efficient method for this purpose.[2][3]
-
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to create a slurry.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the stirred slurry at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
-
Step 2: Acylation of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
This is the key step where the benzylamine derivative is coupled with the pyrazole acyl chloride to form the final carboxamide product. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[4]
-
Materials:
-
Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride from Step 1
-
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (3-F-N-iPr-BZA)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
In a separate dry, round-bottom flask under a nitrogen atmosphere, dissolve Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting amine is consumed (monitored by TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-fluorobenzyl)-N-isopropyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
-
-
Data Presentation
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | [F-c1cccc(CN(C(C)C)C)c1] | C₁₀H₁₄FN | 167.22 | Key Intermediate |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | [O=C(Cl)c1cn(C)nc1C(F)F] | C₆H₅ClF₂N₂O | 194.57 | Acylating Agent |
| N-(3-fluorobenzyl)-N-isopropyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | [O=C(N(C(C)C)Cc1cccc(F)c1)c1cn(C)nc1C(F)F] | C₁₆H₁₈F₃N₃O | 341.33 | Final Product (Fungicide) |
Experimental Workflow and Diagrams
Caption: Overall workflow for the synthesis of the target fungicide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-N-isopropylbenzylamine
Welcome to the technical support center for the synthesis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a key intermediate in pharmaceutical and materials science research.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this synthesis. We will delve into the nuances of the reductive amination process, providing in-depth, experience-based insights and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges encountered during the synthesis of 3-fluoro-N-isopropylbenzylamine via the reductive amination of 3-fluorobenzaldehyde and isopropylamine.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this reductive amination can stem from several factors. The primary areas to investigate are inefficient imine formation, suboptimal reduction conditions, and competing side reactions.
-
Inefficient Imine Formation: The initial condensation of 3-fluorobenzaldehyde and isopropylamine to form the N-(3-fluorobenzylidene)propan-2-imine is a reversible equilibrium reaction.[2] To drive the reaction forward, the removal of water is crucial. If water is not effectively removed, the equilibrium will favor the starting materials, leading to a low concentration of the imine intermediate available for reduction.[2]
-
Suboptimal Reduction Conditions: The choice and handling of the reducing agent are critical.
-
Reducing Agent Potency: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 3-fluorobenzyl alcohol before it has a chance to form the imine.[3][4] Milder, more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they selectively reduce the imine/iminium ion intermediate.[2][5]
-
pH Control: The pH of the reaction medium significantly influences the reaction rate and selectivity. A mildly acidic environment (pH ~5-7) is often optimal for imine formation and subsequent reduction.[3][6] If the pH is too low, the amine will be protonated and become non-nucleophilic.[3] If the pH is too high, the rate of imine formation can be slow.
-
-
Competing Side Reactions: The primary side reaction is the reduction of 3-fluorobenzaldehyde to 3-fluorobenzyl alcohol. Another potential side reaction is the over-alkylation of the product to form a tertiary amine, although this is less common with a secondary amine product.[7]
Q2: I'm observing a significant amount of 3-fluorobenzyl alcohol as a byproduct. How can I minimize this?
The formation of 3-fluorobenzyl alcohol is a clear indication that the reduction of the aldehyde is competing with the reduction of the imine.
-
Switch to a More Selective Reducing Agent: If you are using sodium borohydride, switching to sodium triacetoxyborohydride (STAB) is highly recommended. STAB is a milder reducing agent that shows excellent selectivity for the imine over the aldehyde, especially in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5][8]
-
Optimize the Order of Addition: A stepwise procedure can be beneficial. First, allow the 3-fluorobenzaldehyde and isopropylamine to stir together to form the imine before adding the reducing agent.[7][8] This ensures a higher concentration of the imine is present when the reductant is introduced.
-
Control the Reaction Temperature: Adding the reducing agent at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.
Q3: The reaction seems to stall and not go to completion. What can I do?
An incomplete reaction can be frustrating. Here are some troubleshooting steps:
-
Verify Reagent Quality: Ensure that your 3-fluorobenzaldehyde is free of benzoic acid impurities, which can interfere with the reaction. The isopropylamine should be of high purity and anhydrous. The reducing agent, particularly STAB, is moisture-sensitive and its potency can degrade over time.[5]
-
Increase Reagent Equivalents: A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) can help drive the reaction to completion.[9]
-
Extend Reaction Time: Some reductive aminations can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Consider a Catalyst: For particularly stubborn reactions, the addition of a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(i-PrO)₄) or zinc chloride (ZnCl₂) can help to activate the aldehyde and promote imine formation.[8] Alternatively, iridium-based catalysts have shown high efficiency in reductive aminations.[10][11]
Q4: I'm having difficulty purifying the final product. What are the best practices?
Purification of N-isopropylbenzylamines can sometimes be challenging due to their physical properties.
-
Acid-Base Extraction: A standard workup involves quenching the reaction, followed by an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent.[12]
-
Column Chromatography: If impurities have similar polarities to the product, column chromatography on silica gel is an effective purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[13][14]
-
Distillation: For larger scale purification, distillation under reduced pressure can be a viable option, provided the product is thermally stable.
Experimental Protocols
Here are detailed, step-by-step protocols for the synthesis of 3-fluoro-N-isopropylbenzylamine, designed to maximize yield and purity.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended protocol for its simplicity, high selectivity, and generally good yields.
Materials:
-
3-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzaldehyde (1.0 eq.).
-
Dissolve the aldehyde in anhydrous DCE or DCM (to make a ~0.5 M solution).
-
Add isopropylamine (1.1-1.2 eq.) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate this step.
-
In a separate flask, suspend STAB (1.2-1.5 eq.) in a small amount of the reaction solvent.
-
Slowly add the STAB suspension to the reaction mixture portion-wise at room temperature. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 0-20% ethyl acetate in hexanes) to afford the pure 3-fluoro-N-isopropylbenzylamine.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DCE or DCM | Aprotic solvents that are compatible with STAB.[8] |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for imine reduction over aldehyde reduction.[2][5] |
| Equivalents of Amine | 1.1 - 1.2 eq. | Drives the imine formation equilibrium forward. |
| Equivalents of Reducing Agent | 1.2 - 1.5 eq. | Ensures complete reduction of the imine. |
| Temperature | Room Temperature | Mild conditions that favor selective reduction. |
| pH | Mildly acidic (with optional acetic acid) | Catalyzes imine formation without protonating the amine.[3][6] |
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol can be used if STAB is unavailable, but careful control of the reaction conditions is necessary to minimize side product formation.
Materials:
-
3-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol or ethanol
-
Molecular sieves (4Å, activated)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 3-fluorobenzaldehyde (1.0 eq.) and isopropylamine (1.1 eq.) in anhydrous methanol or ethanol.
-
Add activated 4Å molecular sieves to the mixture to absorb the water formed during imine formation.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation. Monitor by TLC or ¹H NMR.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq.) in small portions. Be cautious of hydrogen gas evolution.
-
Allow the reaction to slowly warm to room temperature and stir until the reduction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Troubleshooting Logic
To better understand the process and decision-making in troubleshooting, the following diagrams illustrate the reaction pathway and a logical approach to problem-solving.
Caption: General workflow for the synthesis of 3-fluoro-N-isopropylbenzylamine.
Caption: A logical troubleshooting tree for addressing low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. kanto.co.jp [kanto.co.jp]
- 11. kanto.com.my [kanto.com.my]
- 12. benchchem.com [benchchem.com]
- 13. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 14. N-Isopropylbenzylamine synthesis and N-Isopropylbenzylamine uses_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-fluoro-N-isopropylbenzylamine
Welcome to the technical support guide for the synthesis of 3-fluoro-N-isopropylbenzylamine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound as a key intermediate. The synthesis, while straightforward in principle, presents several common pitfalls that can lead to impurities, reduced yields, and purification challenges.
The most prevalent synthetic strategy is the reductive amination between 3-fluorobenzaldehyde and isopropylamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the side products encountered during this process. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles to prevent their recurrence.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, presented in a practical question-and-answer format.
Q1: My TLC and NMR analysis show an impurity with a polarity very similar to my 3-fluorobenzaldehyde starting material. What is this side product and how can I avoid it?
A: This impurity is almost certainly 3-fluorobenzyl alcohol .
Causality: This side product arises from the premature reduction of the starting aldehyde, 3-fluorobenzaldehyde, before it can react with isopropylamine to form the necessary imine intermediate. This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction where all reagents are mixed from the start.[1][2] NaBH₄ is capable of reducing both aldehydes and the intermediate imine, and its reaction with the aldehyde is often competitive.
Preventative Measures & Solutions:
-
Employ a Two-Step, One-Pot Procedure: First, allow the 3-fluorobenzaldehyde and isopropylamine to stir together in the solvent for a sufficient time (e.g., 1-2 hours) to ensure the formation of the imine. Only then should you add the sodium borohydride, preferably at a reduced temperature (0-5°C), to selectively reduce the pre-formed imine.[3]
-
Use a Selective Reducing Agent: The most effective solution is to switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for direct (in situ) reductive aminations.[2] STAB is a milder reductant that selectively reduces the imine intermediate much faster than it reduces the aldehyde, thus minimizing or eliminating the formation of the alcohol byproduct.[1][2]
-
Purification: If the alcohol has already formed, it can be separated from the desired basic amine product via an acid-base extraction. The amine will move into an acidic aqueous layer, while the neutral alcohol and any unreacted aldehyde will remain in the organic layer.[4]
Q2: I've isolated my product, but I see a significant higher molecular weight impurity in my mass spectrum analysis, leading to a lower-than-expected yield. What is this byproduct?
A: The most probable high molecular weight impurity is the tertiary amine, N,N-bis(3-fluorobenzyl)isopropylamine .
Causality: This byproduct forms when the desired secondary amine product, 3-fluoro-N-isopropylbenzylamine, acts as a nucleophile and reacts with a second molecule of the 3-fluorobenzaldehyde starting material. The resulting iminium ion is then reduced to form the tertiary amine. This side reaction is particularly favored if the aldehyde is used in excess or if the concentration of the primary amine (isopropylamine) is depleted.
Preventative Measures & Solutions:
-
Control Stoichiometry: Use a slight excess of the amine starting material, isopropylamine (e.g., 1.1 to 1.2 equivalents), relative to the 3-fluorobenzaldehyde.[5] This ensures that the aldehyde is consumed in the formation of the initial imine and is less available to react with the secondary amine product.
-
Slow Addition of Aldehyde: In larger-scale reactions, adding the aldehyde slowly to a solution of the amine and the reducing agent can help maintain a low concentration of the aldehyde throughout the reaction, further suppressing the formation of the tertiary amine.
-
Purification: Careful column chromatography can be used to separate the more nonpolar tertiary amine from the desired secondary amine product.
Q3: My reaction appears complete, but my NMR spectrum still shows a peak characteristic of a C=N bond, indicating an impurity. Why is the reduction not going to completion?
A: The impurity is the unreduced N-(3-fluorobenzylidene)propan-2-amine (the imine intermediate).[4]
Causality: Incomplete reduction of the imine can be attributed to several factors:
-
Insufficient Reducing Agent: The quantity of the hydride reagent was not enough to reduce all of the formed imine.
-
Deactivated Reagent: Hydride reagents, especially NaBH₄ and STAB, can decompose upon exposure to moisture or acidic conditions over time.[1]
-
Suboptimal pH: The rate of imine reduction is often pH-dependent. The imine needs to be protonated to form a more electrophilic iminium ion, which is the species that is actually reduced. If the reaction medium is too basic, the concentration of the iminium ion is low, slowing the reduction. Conversely, if the medium is too acidic, the hydride reagent can be quenched.
Preventative Measures & Solutions:
-
Verify Reagent Quality and Quantity: Use a fresh bottle of the reducing agent and ensure you are using a sufficient excess (typically 1.2 to 1.5 equivalents).
-
Incorporate a Mild Acid: For reductions with sodium cyanoborohydride (NaBH₃CN) or sometimes NaBH₄, the addition of a catalytic amount of a weak acid like acetic acid (AcOH) can be beneficial.[5][6] The acid helps to catalyze imine formation and ensures the imine is protonated for efficient reduction.
-
Increase Reaction Time/Temperature: If the reaction is sluggish, extending the reaction time or gently warming the mixture (e.g., to 40°C) may drive the reduction to completion, but this should be done cautiously to avoid promoting other side reactions.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic routes for 3-fluoro-N-isopropylbenzylamine?
The most common and versatile method for laboratory and industrial synthesis is the reductive amination of 3-fluorobenzaldehyde with isopropylamine.[7][8] An alternative route, often used for industrial scale-up, is the direct amination (N-alkylation) of isopropylamine with 3-fluorobenzyl chloride, typically in the presence of a base or catalyst.[7][9] However, the reductive amination route generally offers better control and avoids the handling of lachrymatory benzyl halides.
FAQ 2: How do I select the best reducing agent for my reaction?
The choice of reducing agent is critical for a successful reductive amination. The three most common borohydride-based reagents have distinct advantages and disadvantages.
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low: Reduces aldehydes and ketones. Requires pre-formation of the imine.[1] | Moderate: Reduces imines faster than ketones/aldehydes at slightly acidic pH.[2] | High: Selectively reduces imines/iminium ions in the presence of aldehydes.[2] |
| Common Solvents | Protic solvents (Methanol, Ethanol).[1] | Methanol, often with added acid.[1] | Aprotic solvents (DCE, DCM, THF, EtOAc).[1][5] |
| pH Requirement | Optimal under neutral to slightly basic conditions. | Optimal under weakly acidic conditions (pH 4-6).[2] | Tolerant of mild acid (e.g., AcOH) used to catalyze imine formation. |
| Key Side Products | 3-fluorobenzyl alcohol from aldehyde reduction. | Toxic cyanide byproducts (HCN/NaCN) during workup; potential for CN-adducts.[10] | Minimal; generally the cleanest of the three options. |
| Best For... | Two-step procedures where the imine is formed first. | One-pot reactions where pH can be carefully controlled. | Recommended for most one-pot direct reductive aminations due to high selectivity and safety. |
FAQ 3: How can I effectively purify the final product?
A multi-step purification strategy is often most effective:
-
Aqueous Workup: After the reaction is complete, quench any remaining reducing agent carefully with water or a saturated solution of sodium bicarbonate.[5]
-
Acid-Base Extraction: This is the most powerful technique for separating your basic amine product from neutral or acidic impurities.[4]
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains neutral impurities like 3-fluorobenzyl alcohol and unreacted aldehyde.
-
Basify the acidic aqueous layer with a base (e.g., NaOH) to deprotonate your amine, which will precipitate or can be extracted back into a fresh organic layer.
-
-
Drying and Concentration: Dry the final organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: If minor impurities remain, purification by flash column chromatography on silica gel is a standard final step.[8][11]
Part 3: Visualizations & Protocols
Key Reaction Pathways and Side Product Formation
The following diagram illustrates the desired synthetic route to 3-fluoro-N-isopropylbenzylamine and the competing pathways that lead to common impurities.
Caption: Reaction scheme showing the desired pathway and formation of key side products.
Troubleshooting Workflow
Use this workflow to diagnose potential issues based on your analytical results.
Caption: A diagnostic workflow for identifying synthesis issues from analytical data.
Recommended Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for a clean and efficient one-pot synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (1.0 eq).
-
Solvent: Dissolve the aldehyde in a suitable aprotic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 0.2 M concentration).[5]
-
Amine Addition: Add isopropylamine (1.1 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise over 5 minutes. Note: The reaction is often slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed.[5]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by acid-base extraction or column chromatography as needed.[5]
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. N-Isopropylbenzylamine synthesis and N-Isopropylbenzylamine uses_Chemicalbook [chemicalbook.com]
- 9. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Navigating the Challenges of Fluorinated Benzylamine Purification: A Technical Support Guide
For Immediate Release
Welcome to the Technical Support Center for the purification of fluorinated benzylamines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively. The inherent properties of fluorinated compounds—such as altered basicity and unique chromatographic behavior—necessitate specialized purification strategies. This resource addresses common issues in a direct question-and-answer format, offering practical, field-tested solutions.
Troubleshooting Guide: Common Purification Hurdles
This section tackles the most frequent and complex issues encountered during the purification of fluorinated benzylamines.
Question 1: I'm observing significant peak tailing during reverse-phase HPLC purification of my fluorinated benzylamine. What's causing this and how can I fix it?
Answer:
Peak tailing in reverse-phase HPLC of fluorinated benzylamines is a common problem that typically stems from a combination of factors related to the unique properties of these molecules.
Underlying Causes:
-
Secondary Interactions: The primary culprit is often unwanted interactions between the basic amine group and residual acidic silanol groups on the surface of silica-based stationary phases (like C8 and C18). These interactions lead to a mixed-mode retention mechanism, causing the analyte to "stick" to the column and elute slowly, resulting in a tailed peak.[1]
-
Reduced Basicity: Fluorine's high electronegativity significantly reduces the basicity of the benzylamine.[2][3][4] This means the pH of the mobile phase becomes a critical parameter. If the mobile phase pH is close to the pKa of your compound, it can exist in both its protonated (ionic) and neutral forms, leading to inconsistent retention and peak broadening.[1]
-
"Fluorous" Interactions: Highly fluorinated compounds can exhibit unique interactions with standard hydrocarbon-based stationary phases, sometimes leading to poor peak shape.[5][6]
Step-by-Step Solutions:
-
Mobile Phase Modification (First Line of Defense):
-
Acidic Additives: The most common and effective solution is to add a small amount (typically 0.1%) of an acidic modifier to the mobile phase. Trifluoroacetic acid (TFA) is a popular choice as it serves two purposes: it protonates the amine, ensuring it exists in a single ionic form, and it masks the residual silanol groups on the stationary phase, minimizing secondary interactions.[1]
-
Alternative Modifiers: If TFA is not suitable for your application (e.g., if it interferes with detection or subsequent steps), formic acid or acetic acid can be used. For more challenging separations, fluorinated eluents like 2,2,2-trifluoroethanol (TFE) can be employed to improve selectivity.[5][7]
-
-
Column Selection (If Mobile Phase Modification is Insufficient):
-
End-Capped Columns: Ensure you are using a high-quality, end-capped reverse-phase column. End-capping is a process that treats the silica surface to reduce the number of accessible silanol groups.[1]
-
Fluorinated Stationary Phases: For highly fluorinated benzylamines, consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a perfluoroalkyl phase.[6][8] These phases offer different selectivity compared to traditional C18 columns and can significantly improve peak shape and resolution for fluorinated compounds.[7][8]
-
-
Parameter Optimization:
Question 2: My fluorinated benzylamine is co-eluting with a non-fluorinated impurity during flash chromatography on silica gel. How can I improve the separation?
Answer:
Co-elution in this scenario highlights the challenge of separating compounds with similar polarities but different structural features. The presence of fluorine can significantly alter a molecule's interaction with the stationary phase.
Underlying Causes:
-
Similar Polarity: The primary reason for co-elution is that the overall polarity of your fluorinated benzylamine and the impurity are too similar under the chosen conditions.
-
Unique "Fluorous" Effect: Fluorinated compounds can exhibit "fluorous" interactions, which are distinct from the typical polar and non-polar interactions that govern silica gel chromatography. This can sometimes lead to unexpected elution behavior.[5]
Strategies for Improved Separation:
-
Solvent System Optimization:
-
Varying Solvent Polarity: Systematically screen different solvent systems. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Introducing a Third Component: Adding a small amount of a third solvent with different properties can significantly alter selectivity. For basic compounds like benzylamines, adding a small percentage (0.5-2%) of triethylamine or ammonium hydroxide to the mobile phase can help to deactivate the acidic silica gel surface and improve peak shape, potentially resolving the co-elution.[1]
-
Alternative Solvent Classes: If traditional solvent systems fail, explore different solvent classes. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and methanol can provide different selectivity.
-
-
Stationary Phase Alternatives:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying amines. The basic nature of alumina minimizes the strong acidic interactions that can cause peak tailing and poor separation on silica.
-
Chemically Modified Silica: Consider using aminopropyl-functionalized silica gel. This stationary phase is less acidic than bare silica and can improve the chromatography of basic compounds.
-
-
Orthogonal Purification Technique:
-
If chromatographic methods are not providing sufficient separation, consider an alternative technique based on a different physical property.
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like benzylamines from neutral or acidic impurities.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic benzylamine will be protonated and move into the aqueous layer, while the non-basic impurity will remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the benzylamine, which will then precipitate or can be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate to obtain the purified product.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and characterization of fluorinated benzylamines.
Q1: How does fluorination affect the basicity of benzylamine, and why is this important for purification?
A1: Fluorine is the most electronegative element, and its presence in a molecule has a strong electron-withdrawing inductive effect.[2] When fluorine is attached to the benzene ring of benzylamine, it pulls electron density away from the nitrogen atom of the amine group. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amine.[3][4][9] For instance, the pKa of ethylamine is greater than 10, while that of β,β,β-trifluoroethylamine is 5.7.[4] This is critically important for purification because:
-
Extraction: The reduced basicity means that a stronger acid (lower pH) may be required to effectively protonate the amine for a successful acid-base extraction.
-
Chromatography: As mentioned in the troubleshooting guide, the pKa of your compound dictates the optimal pH of the mobile phase in reverse-phase HPLC to ensure a single ionic species and good peak shape.[1]
Q2: What are some common impurities I should expect in a crude fluorinated benzylamine sample?
A2: The impurities will largely depend on the synthetic route used. However, some common impurities include:
-
Starting Materials: Unreacted starting materials are a frequent source of impurities.
-
Over-reduction Products: If the synthesis involves the reduction of a nitrile or an oxime, over-reduction to the corresponding hydrocarbon is possible.
-
Oxidation Products: Benzylamines can be susceptible to air oxidation, which can lead to the formation of imines and other colored impurities.[10] Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[10]
-
Side-Reaction Products: Depending on the specific fluorination or amination chemistry employed, various side-products may be present.
Q3: Are there any special safety precautions I should take when handling fluorinated benzylamines?
A3: Yes, in addition to the standard safety practices for handling amines, the presence of fluorine warrants extra caution.
-
General Amine Safety: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Fluorine-Specific Hazards: While the carbon-fluorine bond is very strong, some fluorinated compounds can be toxic or have unique hazards.[12][13][14] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. In the event of a fire, be aware that fluorinated compounds can release toxic hydrogen fluoride (HF) gas.
-
Safe Storage: Store fluorinated benzylamines in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[11]
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the proton signals and their integrations, which can be used to identify the compound and detect proton-containing impurities.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[15][16] It is highly sensitive, has a wide chemical shift range, and the absence of a background signal makes it excellent for detecting fluorine-containing impurities.[15][17]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an essential tool for assessing purity. The liquid chromatography component separates the components of the mixture, and the mass spectrometer provides the mass of each component, allowing for the identification of the target compound and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your fluorinated benzylamine is sufficiently volatile and thermally stable, GC-MS can be a high-resolution technique for purity analysis.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine in your sample, which can be compared to the theoretical values to confirm the empirical formula.
Data & Protocols
Table 1: Recommended Starting Conditions for Reverse-Phase HPLC of Fluorinated Benzylamines
| Parameter | Recommendation | Rationale |
| Column | C18 or PFP, end-capped, 5 µm particle size | C18 is a good starting point; PFP offers alternative selectivity for fluorinated compounds.[6][8] End-capping minimizes silanol interactions.[1] |
| Mobile Phase A | 0.1% TFA in Water | TFA protonates the amine and masks silanols.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile or Methanol | Acetonitrile and methanol offer different selectivities. |
| Gradient | 5-95% B over 20 minutes | A standard gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | A typical analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | Benzylamines typically have a UV chromophore. |
| Column Temp. | 30-45 °C | Elevated temperature can improve peak shape and efficiency.[5] |
Protocol 1: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude fluorinated benzylamine in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-50 mg/mL.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Note: If using an organic solvent less dense than water, the aqueous layer will be the bottom layer.
-
Back-Extraction (Optional): To improve recovery, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M aqueous NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). The purified benzylamine should precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified fluorinated benzylamine.
Visualizing the Workflow
A logical approach is key to efficient troubleshooting. The following diagram illustrates a decision-making workflow for purifying a fluorinated benzylamine.
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05143E [pubs.rsc.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. biophysics.org [biophysics.org]
Technical Support Center: Optimization of Reaction Parameters for N-Isopropylation
Welcome to the technical support center for N-isopropylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of N-isopropylamines. The following information is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Troubleshooting Poor Yield and Incomplete Reactions
Q1: My N-isopropylation reaction is showing low yield or is not going to completion. What are the primary causes and how can I improve it?
Low yields in N-isopropylation reactions can often be attributed to several factors, including the choice of isopropylation method, reagent reactivity, and reaction conditions. Two common methods for N-isopropylation are direct alkylation with an isopropyl halide and reductive amination with acetone.
Method 1: Direct Alkylation with Isopropyl Halides (e.g., 2-bromopropane, 2-iodopropane)
This method follows an SN2 mechanism where the amine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide.[1]
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[2]
-
Leaving Group Ability: The reactivity of isopropyl halides follows the order: I > Br > Cl. If your reaction is sluggish with 2-bromopropane, consider switching to 2-iodopropane to increase the rate.[3]
-
-
Inappropriate Reaction Conditions:
-
Base Selection: A base is often required to neutralize the hydrohalic acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[4] For less reactive amines, a stronger base like potassium tert-butoxide (tBuOK) may be necessary, whereas weaker bases like potassium carbonate (K₂CO₃) can be sufficient for more nucleophilic amines.[3][5]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective as they can dissolve the reactants and stabilize charged intermediates.[5][6]
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[5] A gradual increase in temperature should be explored while monitoring for potential side reactions or decomposition.[2][7]
-
Troubleshooting Workflow for Direct Alkylation:
Caption: Troubleshooting workflow for low yield in direct N-isopropylation.
Method 2: Reductive Amination with Acetone
This highly effective method involves the reaction of an amine with acetone to form an intermediate imine (or enamine), which is then reduced in situ to the N-isopropylamine.[8][9] This approach avoids many of the pitfalls of direct alkylation, particularly overalkylation.[10]
-
Inefficient Imine Formation:
-
Equilibrium: The formation of the imine from the amine and acetone is a reversible reaction.[8] To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed as a byproduct. This can be achieved through the use of a dehydrating agent or azeotropic distillation.
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-5).[9] These conditions protonate the carbonyl oxygen of acetone, making it more electrophilic, without excessively protonating the amine nucleophile.[9]
-
-
Suboptimal Reducing Agent:
-
Reactivity and Selectivity: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting acetone.[11] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents that will preferentially reduce the imine in the presence of the ketone.[9]
-
Catalytic Hydrogenation: An alternative to chemical reducing agents is catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas.[12] This method is highly efficient but requires specialized equipment.
-
Troubleshooting Workflow for Reductive Amination:
Caption: Troubleshooting workflow for low yield in reductive amination.
Section 2: Addressing Side Reactions and Impurities
Q2: My reaction is producing significant amounts of di-isopropylanine. How can I improve the selectivity for the mono-isopropyl product?
Overalkylation is a common challenge, especially in direct alkylation methods, because the mono-isopropyl product is often more nucleophilic than the starting amine.[2][10]
-
Stoichiometry Control: Using a large excess of the starting amine relative to the isopropyl halide can statistically favor mono-alkylation.[2] However, this can make purification challenging.
-
Slow Addition of Alkylating Agent: Adding the isopropyl halide slowly to the reaction mixture can help maintain a low concentration, reducing the likelihood of the more reactive secondary amine product reacting further.[10]
-
Utilize Reductive Amination: Reductive amination is an excellent alternative to control mono-alkylation.[2][9] The formation of the imine intermediate is a key control point that prevents overalkylation.
Q3: I am observing the formation of elimination byproducts (propene). How can this be minimized?
The formation of propene is a result of the base promoting the E2 elimination of the isopropyl halide, which competes with the desired SN2 substitution.
-
Choice of Base: Sterically hindered, non-nucleophilic bases can favor substitution over elimination. Consider using a base like diisopropylethylamine (DIPEA).
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of elimination relative to substitution.[2]
Q4: How can I effectively purify my N-isopropylamine product?
Purification strategies will depend on the physical properties of the product and the nature of the impurities.
-
Extraction: During aqueous workup, adjusting the pH of the aqueous layer can be crucial. If the product is basic, acidifying the aqueous layer will form the ammonium salt, which may be water-soluble, allowing for the removal of non-basic organic impurities. Subsequently, basifying the aqueous layer will regenerate the free amine for extraction into an organic solvent.
-
Distillation: For volatile N-isopropylamines, distillation can be an effective purification method.[13][14]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts.[15] The choice of eluent system will need to be optimized based on the polarity of the compounds in the mixture.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Isopropylation via Reductive Amination
This protocol provides a general guideline for the N-isopropylation of a primary amine with acetone using sodium triacetoxyborohydride.
Materials:
-
Primary amine (1.0 eq)
-
Acetone (1.5 - 3.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, to adjust pH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the primary amine in DCM, add acetone.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Section 4: Data Summary Tables
Table 1: Comparison of N-Isopropylation Methods
| Parameter | Direct Alkylation (with Isopropyl Halide) | Reductive Amination (with Acetone) |
| Isopropyl Source | 2-bromopropane, 2-iodopropane | Acetone |
| Key Reagents | Base (e.g., K₂CO₃, tBuOK) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
| Common Solvents | MeCN, DMF, Acetone | DCM, DCE, Methanol |
| Primary Side Reaction | Overalkylation (di-isopropylation) | Reduction of acetone (if using NaBH₄) |
| Control of Selectivity | Challenging; requires careful control of stoichiometry | Excellent for mono-isopropylation |
Table 2: Common Solvents for N-Alkylation [3][5]
| Solvent | Type | Boiling Point (°C) | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good general-purpose solvent for SN2 reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, good for dissolving a wide range of reactants. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very high boiling point, can accelerate SN2 reactions. |
| Acetone | Polar Aprotic | 56 | Can also serve as the isopropyl source in reductive amination.[16] |
| Toluene | Nonpolar | 111 | Useful for higher temperature reactions.[17] |
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 14. US3850760A - Separation of isopropyl-amines by plural stage distillation - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Technical Support Center: Stability of 3-Fluoro-N-isopropylbenzylamine Under Acidic Conditions
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (IUPAC: N-(3-Fluorobenzyl)propan-2-amine). It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the foundational knowledge and practical workflows to anticipate and resolve challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the behavior of 3-Fluoro-N-isopropylbenzylamine in acidic media.
Q1: What is the expected initial chemical reaction when 3-Fluoro-N-isopropylbenzylamine is introduced to an acidic solution?
As a secondary amine, the nitrogen atom in 3-Fluoro-N-isopropylbenzylamine possesses a lone pair of electrons, making it basic.[1][2] Upon introduction to an acidic medium, such as hydrochloric acid (HCl), the nitrogen atom will be readily protonated to form the corresponding ammonium salt (3-fluoro-N-isopropylbenzylammonium chloride).[3] This reaction typically results in a significant increase in the compound's aqueous solubility.[1][3]
Caption: Protonation of the amine in acid to form a soluble salt.
Q2: What are the potential degradation pathways for this molecule under acidic stress conditions?
While specific degradation data for this exact molecule is not extensively published, we can hypothesize pathways based on the principles of organic chemistry and forced degradation studies of similar compounds.[4][5] Forced degradation studies are designed to accelerate decomposition to understand a molecule's vulnerabilities.[6][7]
-
Primary Concern: Stability of C-N Bonds: The benzyl-nitrogen and isopropyl-nitrogen bonds are generally stable. However, under harsh acidic conditions (e.g., high temperature and high acid concentration), cleavage (N-dealkylation) could potentially occur, though it is less common for simple alkyl and benzyl groups than for more labile functionalities.
-
Aromatic Ring Reactions: The fluorinated benzene ring is typically stable under these conditions and is unlikely to be the primary site of degradation.
-
Oxidative Processes: If dissolved oxygen is present, acid can sometimes catalyze oxidative degradation pathways.
The most critical takeaway is that these are potential pathways; their occurrence and significance must be confirmed experimentally through a forced degradation study.[8]
Q3: My HPLC analysis shows multiple new peaks after incubating my compound in acid. What are they, and what should I do?
The appearance of new peaks in your chromatogram is a strong indication that your parent compound is degrading.[5] These new peaks represent degradation products. This is a critical finding, as degradants can impact the efficacy and safety of a pharmaceutical product.[5]
Your immediate next step should be to move from simple detection (HPLC-UV) to identification. Using a mass spectrometer coupled with liquid chromatography (LC-MS) is the standard approach to get mass information for each new peak, which provides vital clues to their structures.[5]
Q4: How does the 3-fluoro substituent on the benzene ring influence the compound's stability?
The fluorine atom is an electron-withdrawing group. Its primary influence is on the basicity of the nitrogen atom. By withdrawing electron density through the benzene ring, it slightly reduces the basicity of the amine compared to the non-fluorinated parent compound, N-isopropylbenzylamine.[9] This means it will have a slightly lower pKa. However, this effect is generally minor and is not expected to fundamentally change the primary degradation pathways under acidic conditions.
Section 2: Troubleshooting Guide for Acidic Stability Studies
This guide provides a structured approach to common problems encountered during stability testing.
Issue 1: Significant or Complete Loss of Parent Compound with No Clear Degradant Peaks
-
Possible Cause A: Precipitation. The ammonium salt formed may have limited solubility in the chosen medium, especially at high concentrations or if the solvent composition is altered.
-
Troubleshooting Step: Visually inspect the sample for any precipitate. Perform a solubility test by preparing the sample in a larger volume of the acidic medium. Centrifuge the sample and analyze both the supernatant and any redissolved pellet.
-
-
Possible Cause B: Extreme Degradation. The degradation products might not be UV-active or may be too volatile to be detected by your current HPLC method.
-
Troubleshooting Step: Re-run the experiment under milder conditions as outlined in the table below. Analyze the sample using a more universal detector, like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), if available.
-
Issue 2: Poor Reproducibility of Degradation Profile
-
Possible Cause A: Temperature Fluctuations. Degradation reactions are highly sensitive to temperature. Small variations can lead to significant differences in the rate of degradation.
-
Troubleshooting Step: Use a calibrated, stable heating block or water bath. Ensure the sample vessel is sealed to prevent evaporation, which can concentrate the acid and accelerate the reaction.
-
-
Possible Cause B: Oxygen Exposure. If an acid-catalyzed oxidative pathway is contributing to degradation, variations in dissolved oxygen or headspace oxygen can cause inconsistent results.
-
Troubleshooting Step: Prepare your acidic solutions with de-gassed water. To definitively test for oxidative effects, run a parallel experiment where the sample vial is purged with an inert gas like nitrogen or argon before sealing and heating.
-
-
Possible Cause C: Inconsistent Sample Preparation. Minor errors in weighing, dilution, or pH adjustment can lead to variability.
-
Troubleshooting Step: Double-check all calculations. Use calibrated pipettes and balances. Prepare a single stock solution of the compound and a single stock of the acid, then aliquot from these for all time points and replicates.
-
Caption: Workflow for characterizing unexpected degradation products.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your investigations. They are based on standard pharmaceutical industry practices for forced degradation studies.[4][6][7]
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol is designed to controllably induce and monitor the degradation of 3-Fluoro-N-isopropylbenzylamine.
-
Preparation of Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent in which it is freely soluble (e.g., acetonitrile or methanol).[6]
-
Stress Sample Preparation:
-
In a clean glass vial, add a specific volume of the stock solution.
-
Carefully add an equal volume of an acidic solution (e.g., 0.2 M HCl) to achieve a final compound concentration of 0.5 mg/mL and a final acid concentration of 0.1 M HCl.
-
Seal the vial tightly.
-
-
Control Sample (Time Zero): Prepare a "control" sample by immediately neutralizing a freshly prepared stress sample with an equivalent amount of base (e.g., 0.1 M NaOH). Dilute with mobile phase to a suitable concentration for HPLC analysis and inject immediately.
-
Incubation: Place the sealed stress sample vial in a calibrated oven or water bath set to a specific temperature (e.g., 60 °C).[6][10]
-
Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove a vial from the heat source.
-
Sample Quenching & Analysis:
-
Cool the vial to room temperature.
-
Neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the acid-catalyzed degradation.
-
Dilute the neutralized sample to the same concentration as the Time Zero control using the mobile phase.
-
Analyze by HPLC, ensuring to use an identical method for all time points.
-
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the Time Zero sample. Analyze the trends of degradant peak formation. A target degradation of 5-20% is often ideal for validating a stability-indicating method.[5][6]
Table 1: Recommended Starting Conditions for Acidic Forced Degradation
| Condition Level | Acid (Aqueous) | Concentration | Temperature | Suggested Duration |
| Mild | HCl or H₂SO₄ | 0.01 M - 0.1 M | Room Temperature | 24 - 72 hours |
| Moderate | HCl or H₂SO₄ | 0.1 M - 1.0 M | 50 - 60 °C | 8 - 24 hours |
| Harsh | HCl or H₂SO₄ | 1.0 M | 70 - 80 °C | 2 - 8 hours |
Note: Always begin with mild conditions and increase the stress level only if no or minimal degradation (<5%) is observed.[6]
Protocol 2: Foundational HPLC-UV Method for Stability Analysis
This method serves as a robust starting point for separating the parent compound from its potential non-polar and polar degradants.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or an experimentally determined λmax)
Method Justification: The C18 column provides good retention for the relatively non-polar parent compound. The formic acid in the mobile phase ensures the protonation of any residual amine for good peak shape.[11] The gradient elution is crucial for separating early-eluting polar degradants from the later-eluting parent compound and any non-polar degradants.
References
- 1. galaxy.ai [galaxy.ai]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. byjus.com [byjus.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. Benzenemethanamine, N-(1-methylethyl)- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
resolving impurities in "Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" samples
Technical Support Center: Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Document ID: TSC-BFNME-01A
Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as 3-fluoro-N-isopropylbenzylamine. This document is intended for researchers, scientists, and drug development professionals who are synthesizing, purifying, or utilizing this compound. As a key intermediate in various synthetic pathways, its purity is paramount for reproducible and reliable downstream results. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and resolve common purity-related challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what does it imply for the impurity profile?
The most prevalent and efficient method for synthesizing Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is through a one-pot reductive amination of 3-fluorobenzaldehyde with isopropylamine.[1][2] This reaction typically involves the initial formation of an N-(3-fluorobenzylidene)propan-2-amine (imine) intermediate, which is then reduced in situ to the desired secondary amine.[3] The choice of reducing agent—commonly sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB)—is critical as it influences both reaction efficiency and the potential for side-product formation.[3][4] This synthesis route inherently suggests that the most likely impurities will be unreacted starting materials, the imine intermediate, or byproducts from the reduction step.
Q2: What are the primary impurities I should be looking for in my crude sample?
Based on the reductive amination pathway, your crude product may contain a variety of process-related impurities. Proactive identification is key to designing an effective purification strategy.
| Impurity Type | Specific Compound | Reason for Presence |
| Starting Materials | 3-Fluorobenzaldehyde | Incomplete reaction or non-stoichiometric addition. |
| Isopropylamine | Used in excess to drive imine formation; volatile but may persist. | |
| Intermediate | N-(3-fluorobenzylidene)propan-2-amine | Incomplete reduction of the imine.[5] |
| Over-reduction | 3-Fluorobenzyl alcohol | Reduction of the starting aldehyde by a non-selective reducing agent (e.g., NaBH₄).[6] |
| Byproducts | Bis(3-fluorobenzyl)amine derivatives | Reaction of the product amine with residual aldehyde and subsequent reduction. |
| Solvent/Reagent | Residual reaction solvents (e.g., Methanol, THF) | Incomplete removal during workup. |
| Borate salts | Byproducts from borohydride reducing agents. |
Q3: How should I properly store this compound to prevent degradation?
Secondary benzylamines can be susceptible to degradation over time.[7] Key stability concerns include:
-
Oxidation: Air exposure can lead to the oxidation of the amine, potentially forming N-oxides or other degradation products.[7]
-
Reaction with CO₂: Amines can react with atmospheric carbon dioxide to form solid carbamate salts, which may appear as a precipitate or crust on the container lid.[7]
For optimal stability, store Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed amber glass bottle, and at a reduced temperature (2-8 °C). Avoid exposure to strong oxidizing agents and acids.
Q4: Which analytical techniques are most effective for assessing the purity of my sample?
A multi-technique approach is recommended for a comprehensive purity assessment.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and the imine intermediate.[6]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities and assessing the overall purity percentage. A reversed-phase C18 column is typically effective.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and can detect impurities if they are present in sufficient concentration (>1%). Characteristic shifts for the benzyl and isopropyl protons provide a clear fingerprint of the molecule.[9][10]
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: My NMR spectrum shows a singlet at ~9.9 ppm.
-
Symptom: A sharp singlet appearing in the aldehyde region of the ¹H NMR spectrum.
-
Probable Cause: This signal is characteristic of the aldehydic proton of unreacted 3-fluorobenzaldehyde . Its presence indicates that the reductive amination reaction did not go to completion or the purification was insufficient to remove it.
-
Logical Solution Pathway: The most effective way to remove a residual aldehyde from a basic amine product is through selective extraction or chromatography.
-
Step 1: Acid-Base Extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous phase, while the neutral aldehyde impurity remains in the organic layer.[11]
-
Step 2: Liberation of Free Amine. Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 10% NaOH) until the solution is strongly alkaline (pH > 12). The protonated amine will be neutralized, often causing the free amine to precipitate or form an oil.
-
Step 3: Final Extraction. Extract the liberated amine back into a fresh portion of organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.[11]
-
Step 4: Verification. Re-run the ¹H NMR to confirm the absence of the aldehyde peak at ~9.9 ppm.
-
Problem 2: GC-MS analysis shows a peak with a mass (m/z) corresponding to the imine intermediate.
-
Symptom: A significant peak in the gas chromatogram with a mass spectrum matching the dehydrated condensation product of 3-fluorobenzaldehyde and isopropylamine (C₁₀H₁₂FN, MW ≈ 165.21).
-
Probable Cause: This indicates an incomplete reduction of the imine intermediate.[5] This can happen if the reducing agent was not sufficiently active, was added in a substoichiometric amount, or if the reaction time was too short.
-
Logical Solution Pathway:
-
Option A (Recommended): Optimize the Reaction. For future syntheses, ensure the reducing agent is fresh and added in a slight excess (e.g., 1.2-1.5 equivalents). If using NaBH₄, which can also reduce the aldehyde, it's crucial to allow sufficient time for imine formation before adding the reductant.[4] Using a milder, imine-selective reductant like STAB can often prevent this issue.[3][4]
-
Option B (For Existing Batches): Re-treatment. If the batch is valuable, the crude material can be re-subjected to the reduction conditions. Dissolve the material in a suitable solvent (e.g., methanol), add a fresh portion of the reducing agent, and stir until TLC or GC-MS analysis shows complete conversion of the imine.
-
Option C (Purification): Column Chromatography. The imine is typically less polar than the corresponding amine. Flash column chromatography on silica gel can effectively separate the two compounds.[12][13] A gradient elution system, such as hexane/ethyl acetate, is often effective. To prevent the amine from tailing on the acidic silica, it is common practice to add a small amount of triethylamine (~1%) to the eluent.[12]
-
Problem 3: The isolated product is a yellow-to-brown oil that darkens over time.
-
Symptom: The product, expected to be a colorless to pale yellow liquid, has a significant color that intensifies upon storage.
-
Probable Cause: This suggests oxidative degradation . Benzylamines are known to be susceptible to air oxidation, which can form colored impurities.[7] The presence of trace metal catalysts from the synthesis can sometimes accelerate this process.
-
Logical Solution Pathway:
-
Step 1: Purification. First, ensure the product is as pure as possible. Distillation under reduced pressure (vacuum distillation) is an excellent method for purifying liquid amines and removing non-volatile, colored impurities.[7][14]
-
Step 2: Proper Handling. During workup and purification, minimize the sample's exposure to air and heat. Use of a rotary evaporator should be done at the lowest practical temperature.
-
Step 3: Correct Storage. After purification, the product should be stored under an inert atmosphere (argon or nitrogen) in a sealed, clean amber vial to protect it from both oxygen and light.[7] Refrigeration (2-8 °C) is also highly recommended to slow the rate of any potential degradation reactions.
-
Part 3: Key Experimental Protocols & Visualizations
Workflow for Synthesis and Impurity Resolution
The following diagram illustrates the general synthesis pathway and the points at which key impurities can arise and be resolved.
Caption: Synthesis and purification workflow for 3-fluoro-N-isopropylbenzylamine.
Protocol 1: General Purity Assessment by GC-MS
This protocol is designed to identify volatile impurities like starting materials and the imine intermediate.
-
Sample Preparation: Prepare a 1 mg/mL solution of the amine sample in a suitable solvent like methanol or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Determine purity by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST) and their expected fragmentation patterns.[6]
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing less polar impurities like the imine intermediate or more polar impurities like 3-fluorobenzyl alcohol.
-
Stationary Phase: Select silica gel (e.g., 230-400 mesh).
-
Mobile Phase (Eluent): A common starting point is a mixture of hexane and ethyl acetate. To prevent peak tailing of the basic amine product, add 0.5-1% triethylamine (TEA) to the eluent system.[12]
-
Slurry Preparation: Prepare a slurry of the crude product by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack the column with silica gel using the hexane/ethyl acetate/TEA eluent mixture. Carefully add the dried slurry of the crude product to the top of the column.
-
Elution: Begin elution with a low polarity mixture (e.g., 98:2 Hexane:EtOAc + 1% TEA) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and resolving purity issues.
Caption: A logical decision tree for troubleshooting common impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 9. N-Isopropylbenzylamine(102-97-6) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. quora.com [quora.com]
- 12. biotage.com [biotage.com]
- 13. N-Isopropylbenzylamine synthesis and N-Isopropylbenzylamine uses_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Fluorinated Amines
Welcome to the technical support center for the characterization of fluorinated amines. As a senior application scientist, I've seen firsthand the unique challenges that arise when working with these fascinating but often tricky molecules. The introduction of fluorine into an amine can dramatically alter its physicochemical properties, leading to unexpected behavior during routine analysis.[1] This guide is designed to provide you with practical, field-proven insights to navigate these common pitfalls. We will delve into the "why" behind the problems and offer robust, self-validating protocols to ensure the integrity of your results.
Section 1: The Impact of Fluorination on Amine Basicity (pKa)
One of the most profound effects of fluorination is the significant reduction in the basicity of the amine.[1][2][3] The highly electronegative fluorine atom withdraws electron density from the nitrogen, making the lone pair less available to accept a proton.[3] This shift in pKa is a critical factor to consider in all aspects of characterization, from sample preparation to chromatographic behavior.
Frequently Asked Questions (FAQs)
Q: I've synthesized a fluorinated analog of my parent amine, but it's behaving as if it's neutral. Why?
A: It's highly likely that the pKa of your fluorinated amine has been drastically lowered. Fluorination at the β-position to the nitrogen can decrease the pKa by approximately 1.7 units for each fluorine atom.[2] For instance, the pKa of ethylamine is over 10, while β,β,β-trifluoroethylamine has a pKa of 5.7.[3] With multiple fluorine substitutions, it's possible for the pKa to drop below 2, rendering the amine essentially neutral under typical physiological pH conditions.[2]
Q: How does the position of the fluorine atom affect the pKa of my amine?
A: The proximity of the fluorine atom to the amine center is crucial. The electron-withdrawing inductive effect diminishes with distance. Fluorination at the β- and γ-positions has a significant impact, while substitution at the ε-position has a more minor effect.[4] For example, even with a large topological distance, a CHF2 substituent five or six bonds away can lower the pKa to 5.6.[2] In aromatic systems, a fluorine atom ortho to the nitrogen has a more substantial pKa-lowering effect than a meta substitution.[2]
Troubleshooting Guide: pKa-Related Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Poor aqueous solubility at neutral pH | The fluorinated amine is not protonated and exists as the free base, which may be less soluble. | Adjust the pH of the solution to be at least 2 pH units below the predicted pKa to ensure protonation and improve solubility. |
| Unexpected elution profile in reverse-phase HPLC | Changes in ionization state affect retention time. A less basic amine will be less retained on a C18 column under acidic mobile phase conditions. | Screen a range of mobile phase pH values to find the optimal separation conditions. Consider using a fluorinated stationary phase for enhanced retention of fluorinated analytes.[5] |
| Failure to form salts with standard acids | The basicity of the amine is too low to react with the chosen acid. | Use a stronger acid for salt formation. In some cases, the amine may be too weakly basic to form a stable salt at all. |
Experimental Protocol: Potentiometric Titration for pKa Determination
A robust method for experimentally determining the pKa of your fluorinated amine is essential for understanding its behavior.
Materials:
-
Calibrated pH meter and electrode
-
Autotitrator or manual burette
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Your fluorinated amine sample (of known concentration)
-
Deionized water
Procedure:
-
Dissolve a known amount of your fluorinated amine in a specific volume of deionized water to create a solution of known concentration.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Slowly titrate the solution with the standardized strong acid, recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the amine has been neutralized (the midpoint of the steepest part of the titration curve).
Section 2: Navigating the Labyrinth of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a cornerstone of structural elucidation, but fluorinated amines can introduce several complexities.
Frequently Asked Questions (FAQs)
Q: My 1H NMR spectrum is showing broad signals for the protons near the nitrogen. What's happening?
A: This is often due to quadrupolar broadening from the 14N nucleus. Additionally, if your amine is partially protonated, you might be observing chemical exchange on the NMR timescale, which can also lead to signal broadening.
Q: I'm struggling to assign the signals in my 19F NMR spectrum. How can I simplify this?
A: 19F NMR offers a large chemical shift dispersion, which is advantageous for resolving different fluorine environments.[6] However, complex coupling patterns can make interpretation difficult. Consider using 1H-decoupling to simplify the 19F spectrum. For more complex molecules, 2D NMR techniques like 1H-19F HETCOR can be invaluable for correlating fluorine signals to their corresponding protons.
Troubleshooting Guide: NMR Characterization
Issue: Broad or disappearing N-H or α-proton signals in 1H NMR.
-
Cause: Intermediate proton exchange rate on the NMR timescale.
-
Solution:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can either slow down or speed up the exchange, leading to sharper signals.
-
Solvent Change: Switching to a solvent that can better solvate the amine or protonated amine can alter the exchange rate.
-
Acid/Base Addition: Adding a small amount of a strong acid (like trifluoroacetic acid-d) or a strong base can push the equilibrium to one side, resulting in sharper signals for either the protonated or free base form.
-
Issue: Complex splitting patterns in 19F NMR due to H-F coupling.
-
Cause: Through-bond J-coupling between 1H and 19F nuclei.
-
Solution:
-
1H-Decoupled 19F NMR: This experiment removes all proton couplings, resulting in singlets for each unique fluorine environment, simplifying the spectrum for initial assignment.
-
Selective 1D 19F{1H} NOE: This can help identify protons that are spatially close to specific fluorine atoms, aiding in stereochemical assignments.
-
Logical Workflow for Troubleshooting NMR Issues
Caption: Troubleshooting workflow for common NMR spectral issues.
Section 3: Taming the Beast: Mass Spectrometry of Fluorinated Amines
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of compounds. However, the unique properties of fluorinated amines can lead to some unexpected results.
Frequently Asked Questions (FAQs)
Q: I'm not seeing the molecular ion peak for my fluorinated amine in the mass spectrum. Why?
A: Highly fluorinated compounds can be prone to fragmentation upon ionization.[7] The stability of certain fragments, like the CF₃⁺ cation, can lead to them being the base peak, while the parent molecular ion is weak or absent.[7] Additionally, some fluorinated amines, particularly α-fluoroamines and β-fluoro carbonyl compounds, can be unstable and undergo elimination of HF.[8][9]
Q: My fluorinated amine seems to be decomposing in the mass spectrometer. How can I get a clean spectrum?
A: The high energy of some ionization techniques can cause decomposition. Consider using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). For ESI, be aware that highly fluorinated compounds can be difficult to ionize efficiently.[7] Optimizing the mobile phase and ESI source parameters is crucial.
Troubleshooting Guide: Mass Spectrometry Analysis
| Observed Problem | Potential Cause | Recommended Solution |
| Absence of Molecular Ion (M⁺) | Facile fragmentation. | Use a softer ionization technique (e.g., ESI, CI). Look for characteristic fragments like [M-F]⁺ (loss of 19 Da) or [M-HF]⁺ (loss of 20 Da).[7] |
| Compound Instability | Decomposition in the ion source. β-fluoroamines can eliminate HF.[8] | Derivatize the amine to a more stable form, such as an amide, before analysis.[8] This reduces the electron density on the nitrogen and can prevent elimination. |
| Poor Ionization Efficiency in ESI | The fluorinated amine may not be readily protonated in the gas phase. | Optimize the mobile phase by adding a small amount of a strong acid (e.g., formic acid). For highly fluorinated compounds, consider using a different ionization method. |
Experimental Protocol: Derivatization for GC-MS Analysis
For volatile but unstable fluorinated amines, derivatization can improve thermal stability and chromatographic behavior.
Materials:
-
Your fluorinated amine sample
-
A suitable derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA)
-
Anhydrous solvent (e.g., acetonitrile)
-
Heating block or water bath
Procedure:
-
Dissolve a small amount of your fluorinated amine in the anhydrous solvent in a vial.
-
Add an excess of the derivatizing agent (e.g., HFBA).
-
Cap the vial tightly and heat at a moderate temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Cool the reaction mixture to room temperature.
-
The derivatized sample can now be directly injected into the GC-MS. The increased fluorine content from the derivatizing agent can also enhance sensitivity in negative chemical ionization mode.[10]
Section 4: Conquering Chromatography
The separation of fluorinated amines can be challenging due to their altered polarity and basicity.
Frequently Asked Questions (FAQs)
Q: My fluorinated amine is eluting much earlier than its non-fluorinated counterpart in reverse-phase HPLC. How can I increase its retention?
A: The reduced basicity of the fluorinated amine means it will be less protonated under standard acidic mobile phase conditions, leading to decreased interaction with the stationary phase. Additionally, while fluorination increases hydrophobicity, it also increases lipophobicity, leading to complex retention behavior.[7]
Q: I'm observing poor peak shape for my fluorinated amine in HPLC. What are the likely causes?
A: Poor peak shape can be due to secondary interactions with the silica backbone of the column, especially if the amine is basic enough to interact with residual silanols. It can also be a sign of on-column degradation for less stable compounds.
Troubleshooting Guide: Chromatographic Separation
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Retention in RPLC | Reduced basicity and unique "fluorous" properties. | 1. Use a fluorinated stationary phase: These columns can exhibit unique selectivity for fluorinated compounds.[5] 2. Mobile Phase Additives: Consider using nonionic perfluorosurfactants as mobile phase additives to enhance performance.[11] |
| Peak Tailing | Secondary interactions with the column. | 1. Adjust Mobile Phase pH: Increase the acidity to ensure full protonation of the amine. 2. Increase Ionic Strength: Add a salt like ammonium formate to the mobile phase to mask silanol interactions. |
| Irreproducible Retention Times | Contamination from fluoropolymers in the LC system. | This is a significant issue in trace analysis. Use PEEK or stainless steel tubing instead of PTFE where possible.[7] Thoroughly flush the system between runs. |
Workflow for HPLC Method Development
Caption: A logical workflow for developing an HPLC method for fluorinated amines.
Section 5: Stability and Handling Considerations
A crucial, and often overlooked, aspect of working with fluorinated amines is their potential instability.
Frequently Asked Questions (FAQs)
Q: My fluorinated amine seems to be degrading upon storage. What are the common degradation pathways?
A: Fluoromethylamines and similar structures can be prone to decomposition due to the influence of the nitrogen lone pair.[8] This can lead to the elimination of hydrogen fluoride (HF). The stability of such compounds can sometimes be improved by masking the amine as an amide.[8] Some fluorinated heteroaromatics are also known to be unstable in aqueous buffers at physiological pH.[8]
Q: Are there any specific safety precautions I should take when working with fluorinated amines?
A: Beyond the standard safety protocols for handling amines, be aware of the potential for HF generation upon decomposition. Work in a well-ventilated fume hood, especially when heating samples or performing reactions. Some fluorinated compounds can also be toxic, so always consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment.[12]
Best Practices for Handling and Storage
-
Storage: Store fluorinated amines in tightly sealed, non-fluorinated containers (e.g., polypropylene or glass) at low temperatures.[7] For sensitive compounds, storage under an inert atmosphere (argon or nitrogen) is recommended.
-
Aqueous Solutions: Be mindful of the stability of your fluorinated amine in aqueous solutions, especially buffers. It is advisable to conduct early stability tests to de-risk such compounds.[8]
-
Purification: Some trifluoromethylamines are highly water-sensitive, and degradation can occur during aqueous workups.[13] Consider non-aqueous workup procedures or purification by filtration through a pad of Celite.[13]
By understanding the fundamental principles behind the unique behavior of fluorinated amines and by employing the troubleshooting strategies and protocols outlined in this guide, you will be well-equipped to overcome the common pitfalls in their characterization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biophysics.org [biophysics.org]
- 7. benchchem.com [benchchem.com]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Fluoroamines - Enamine [enamine.net]
- 10. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Welcome to the technical support center for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis purification of this compound. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, ensuring the highest standards of scientific integrity and experimental success.
Diagram: Synthesis and Impurity Landscape
The primary route to synthesizing Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, is through the reductive amination of 3-fluorobenzaldehyde with isopropylamine. Understanding this pathway is critical to anticipating and addressing potential impurities.
Caption: Relationship between the reductive amination synthesis and common impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of your target compound.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Broad, streaking peaks during silica gel column chromatography. | The basic amine group is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to poor separation and tailing. | Primary Solution: Use an amine-functionalized silica column (e.g., KP-NH) to minimize acid-base interactions.[1] Alternative: Modify the mobile phase by adding a small percentage of a competing amine, like triethylamine (0.1-1% v/v) or ammonium hydroxide.[2][3] This neutralizes the acidic sites on the silica, allowing your target compound to elute more symmetrically. |
| Low recovery of the product after column chromatography. | In addition to strong silica interaction, the compound might be irreversibly adsorbed. Alternatively, the chosen solvent system may have insufficient polarity to elute the product. | First, confirm the compound is not still on the column by flushing with a highly polar solvent system (e.g., 10-20% Methanol in Dichloromethane with 1% NH₄OH). If the product elutes, re-optimize your gradient. If not, consider switching to a less acidic stationary phase like basic alumina or using reversed-phase chromatography.[2] |
| Presence of a persistent impurity with a similar Rf to the product. | This could be an isomer or a byproduct with similar polarity, such as 3-fluorobenzyl alcohol, which can form if the reducing agent is too aggressive or added before imine formation is complete.[4] | Orthogonal Purification: Employ a different purification technique that separates based on a different principle. If you used normal-phase chromatography, try reversed-phase (C18) chromatography.[5] The different separation mechanism can often resolve closely eluting compounds. Chemical Wash: An acidic wash (e.g., dilute HCl) can protonate the amine, moving it to the aqueous layer and leaving non-basic impurities like the corresponding alcohol in the organic layer. Subsequent basification and extraction will recover the purified amine.[6] |
| Final product is a salt (e.g., hydrochloride, trifluoroacetate) instead of the free base. | This typically occurs if purification was performed using a mobile phase containing an acid (e.g., TFA in reversed-phase HPLC) or if an acidic quench was the final step. | Neutralization: Dissolve the product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[7] This deprotonates the ammonium salt to yield the free amine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent. |
| Product purity decreases over time; discoloration is observed. | Amines, particularly benzylamines, can be susceptible to air oxidation. The discoloration (often yellow or pink) can indicate the formation of oxidized impurities.[8][9] | Storage: Store the purified amine under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C is recommended for long-term storage).[10] Using amber vials will protect it from light, which can accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll need to remove from my crude product?
A1: The impurity profile is directly linked to the synthesis method. For reductive amination, the most common impurities are:
-
Unreacted Starting Materials: Residual 3-fluorobenzaldehyde and excess isopropylamine.[4]
-
Over-reduction Product: 3-fluorobenzyl alcohol, formed by the reduction of 3-fluorobenzaldehyde.[4] This is more common with strong reducing agents like NaBH₄ if imine formation is not complete.[11]
-
Starting Material Impurities: Commercial 3-fluorobenzaldehyde can contain 3-fluorobenzoic acid due to oxidation.[8] This acidic impurity can interfere with the reaction.
-
Dialkylation Product: Although less common with a secondary amine target, trace amounts of dibenzyl-type impurities can form.
Q2: I'm considering distillation for purification. Is this a viable method?
A2: Yes, vacuum distillation can be an effective method, especially for removing non-volatile impurities like salts or polymeric byproducts.[8] Given that the boiling point of the non-fluorinated analog, N-isopropylbenzylamine, is around 185°C at atmospheric pressure, vacuum distillation is necessary to prevent thermal degradation.[12] You can estimate the boiling point at reduced pressure using a nomograph.[6] However, distillation may not effectively separate impurities with similar boiling points, such as the starting aldehyde or the corresponding alcohol. It is often best used as a bulk purification step before a final chromatographic polishing.
Q3: Can I use recrystallization to purify my product?
A3: Recrystallization is a powerful technique if your product is a solid at room temperature and you can find a suitable solvent system.[13] Often, the free base of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is an oil.[14] However, you can purposefully form a salt (e.g., by adding a solution of HCl in ether to your crude product) to induce crystallization. The resulting hydrochloride salt will likely have different solubility properties, allowing for purification by recrystallization to remove non-basic, organic impurities.[15][16]
Q4: Which analytical techniques are best for assessing the final purity?
A4: A multi-technique approach is always recommended for robust purity analysis.[4]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile impurities. The mass spectrum provides molecular weight and fragmentation data for structural confirmation.[17][18]
-
HPLC (High-Performance Liquid Chromatography): Excellent for quantifying non-volatile impurities. A C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a standard method.[4]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying fluorine-containing impurities.[18] Quantitative NMR (qNMR) can provide an absolute measure of purity when compared against a certified internal standard.[4]
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for purifying Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- using two common stationary phases.
Diagram: Purification Workflow
Caption: A typical workflow for purification by flash column chromatography.
Method 1: Amine-Functionalized Silica Gel (Recommended)
-
Rationale: This stationary phase is specifically designed to minimize the strong acid-base interactions that cause peak tailing with basic compounds like amines, leading to better separation and higher purity fractions.[1]
-
Stationary Phase: Amine-functionalized silica gel (e.g., Biotage® KP-NH or equivalent).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
Starting Eluent: 0-5% EtOAc in Hexanes.
-
Ending Eluent: 20-40% EtOAc in Hexanes (adjust based on TLC analysis).
-
-
Step-by-Step Procedure:
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the starting eluent. Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This is known as dry loading and generally provides better resolution than liquid loading.[19]
-
Column Packing: Wet-pack the amine-functionalized silica column with the starting eluent (e.g., 2% EtOAc in Hexanes). Ensure there are no air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting eluent. Gradually increase the percentage of EtOAc. The exact gradient will depend on the separation observed on your TLC plates.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with a potassium permanganate solution. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.[20]
-
Method 2: Standard Silica Gel with a Basic Modifier
-
Rationale: If amine-functionalized silica is unavailable, standard silica can be used effectively by neutralizing its acidic sites with a basic additive in the mobile phase.[2]
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes, with 0.5-1% Triethylamine (TEA) added to both solvents.
-
Example: A gradient from 5% EtOAc/94.5% Hexanes/0.5% TEA to 30% EtOAc/69.5% Hexanes/0.5% TEA.
-
-
Step-by-Step Procedure:
-
Follow the same sample preparation, column packing, loading, and fraction collection steps as described in Method 1.
-
Crucially, ensure that the TEA modifier is present in the eluent throughout the entire purification process, from column packing to the final elution.
-
Post-Purification: After evaporation, the triethylamine (boiling point ~89.5°C) can often be removed by co-evaporation with a solvent like toluene or by placing the product under high vacuum for an extended period.
-
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. CAS 23844-66-8: Benzenemethanamine, a-(1-methylethyl)-, (R… [cymitquimica.com]
- 15. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 16. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 17. env.go.jp [env.go.jp]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Fluorination
In the landscape of medicinal chemistry, the introduction of fluorine into a molecular scaffold is a well-established strategy to modulate a compound's properties. The unique electronic nature of fluorine can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide focuses on a direct comparison between N-isopropylbenzylamine and its 3-fluoro derivative to elucidate the tangible effects of this single atomic substitution. Understanding these differences is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties: A Tale of Two Analogs
The seemingly subtle addition of a fluorine atom to the meta-position of the benzyl ring instigates a cascade of changes in the molecule's fundamental physicochemical characteristics. These alterations, summarized in the table below, have profound implications for the compound's behavior in biological systems.
| Property | N-isopropylbenzylamine | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | Rationale for the Difference |
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₄FN | Addition of one fluorine atom. |
| Molecular Weight | 149.23 g/mol | 167.22 g/mol | Increased mass due to the fluorine atom. |
| pKa (predicted) | 9.77 | ~9.5 | The electron-withdrawing nature of the fluorine atom reduces the basicity of the amine, thus lowering the pKa.[2] |
| logP (predicted) | 2.3 | ~2.6 | Fluorine substitution generally increases lipophilicity, which is reflected in a higher predicted octanol-water partition coefficient.[3] |
Table 1: Comparison of Physicochemical Properties.
The reduction in pKa for the fluorinated analog can influence its ionization state at physiological pH, potentially affecting its solubility, permeability across biological membranes, and interaction with target proteins.[1] The predicted increase in lipophilicity (logP) suggests that the fluorinated compound may exhibit enhanced membrane permeation, but could also lead to increased non-specific binding and altered metabolic pathways.[3]
Synthesis of the Analogs: A Practical Approach
Both N-isopropylbenzylamine and its 3-fluoro analog can be synthesized via reductive amination, a robust and widely used method in organic chemistry.[4]
General Experimental Workflow for Reductive Amination
The following diagram illustrates the general workflow for the synthesis of both the fluorinated and non-fluorinated analogs.
Caption: General workflow for the synthesis of N-isopropylbenzylamine and its 3-fluoro analog via reductive amination.
Step-by-Step Synthesis Protocol: Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
This protocol details the synthesis of the fluorinated analog. The synthesis of the non-fluorinated analog follows the same procedure, substituting 3-fluorobenzaldehyde with benzaldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1 equivalent) and isopropylamine (1.2 equivalents) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Comparative Pharmacology and Toxicology
While direct comparative pharmacological data for these specific analogs is not extensively available, we can infer the likely impact of the 3-fluoro substitution based on established principles of medicinal chemistry and available data for the non-fluorinated parent compound.
Expected Impact on Pharmacodynamics
The introduction of a fluorine atom can alter a molecule's binding affinity and selectivity for its biological target. The change in electronic distribution on the aromatic ring due to the electronegative fluorine can influence key interactions, such as hydrogen bonding and π-π stacking, within the binding pocket of a receptor or enzyme.[1]
Metabolic Stability: The Fluorine Shield
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1]
-
N-isopropylbenzylamine Metabolism: The primary metabolic pathway for N-isopropylbenzylamine is likely N-dealkylation, where the isopropyl group is removed. Aromatic hydroxylation is also a possible metabolic route.
-
Predicted Impact of Fluorination: The 3-fluoro substitution is expected to block metabolic attack at that position on the aromatic ring. This "metabolic shield" can redirect metabolism to other sites on the molecule or slow down the overall rate of metabolic clearance, potentially leading to a longer half-life and improved bioavailability.
Toxicology Profile
-
N-isopropylbenzylamine: In vitro studies have shown that N-isopropylbenzylamine can induce neuronal cell death by increasing intracellular nitric oxide levels.[6][7][8] Anecdotal reports from its illicit use as a methamphetamine adulterant suggest side effects such as headaches and confusion.[6]
-
Predicted Impact of Fluorination: The toxicological profile of the fluorinated analog has not been reported. While fluorination can sometimes introduce new toxicological liabilities, it can also mitigate toxicity by altering metabolic pathways and preventing the formation of reactive metabolites.[9] Further investigation is required to determine the specific toxicological effects of the 3-fluoro substitution.
Experimental Workflow for Comparative In Vitro Metabolic Stability
To empirically determine the difference in metabolic stability between the two analogs, a standard in vitro assay using liver microsomes is recommended.
Caption: Experimental workflow for comparing the in vitro metabolic stability of the two analogs.
Conclusion: A Strategic Choice in Drug Design
The comparison between Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- and N-isopropylbenzylamine provides a clear illustration of the strategic utility of fluorine in medicinal chemistry. The introduction of a single fluorine atom is predicted to lower the pKa, increase lipophilicity, and enhance metabolic stability. These modifications can translate to an improved pharmacokinetic profile, a critical consideration in drug development. However, it is imperative to conduct comprehensive experimental evaluations to confirm these predicted advantages and to fully characterize the pharmacological and toxicological profile of the fluorinated analog. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
A Comparative Guide to the Validation of Analytical Methods for 3-fluoro-N-isopropylbenzylamine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 3-fluoro-N-isopropylbenzylamine, a synthetic compound with potential applications in pharmaceutical research. By synthesizing established regulatory guidelines with practical, field-proven insights, this document will navigate the critical aspects of method validation, ensuring scientific integrity and regulatory compliance.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for analytical method validation.[1][2][3][4][5] This guide will draw upon these authoritative sources to compare and contrast potential analytical techniques for 3-fluoro-N-isopropylbenzylamine.
The Analytical Challenge: Structural Context
3-fluoro-N-isopropylbenzylamine is a derivative of N-isopropylbenzylamine. The structural similarity of N-isopropylbenzylamine to controlled substances like methamphetamine presents unique analytical challenges, particularly in achieving specificity.[6][7][8][9][10] The introduction of a fluorine atom in the 3-position of the benzyl ring is expected to influence the compound's physicochemical properties, such as polarity and ionization, which in turn will dictate the most suitable analytical approach.
Comparison of Analytical Methodologies
The choice of an analytical method is contingent on the intended purpose of the analysis, whether it be for identification, purity assessment, or quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the most pertinent techniques for the analysis of small organic molecules like 3-fluoro-N-isopropylbenzylamine.[11][12][13][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[11][12] For 3-fluoro-N-isopropylbenzylamine, a reversed-phase HPLC method with UV detection is a primary consideration for routine analysis and purity assessment.
Experimental Rationale:
-
Column Selection: A C18 column is a logical starting point due to its versatility in retaining moderately polar compounds. The aromatic ring and the secondary amine of the target molecule will interact with the stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will be employed to achieve optimal separation. The pH of the aqueous phase will be critical in controlling the retention of the basic amine group.
-
Detection: The presence of the benzene ring suggests strong UV absorbance, making a UV detector a suitable and cost-effective choice. The detection wavelength should be set at the absorbance maximum of 3-fluoro-N-isopropylbenzylamine.
Gas Chromatography (GC)
GC is particularly well-suited for the analysis of volatile and semi-volatile compounds.[13][15][16][17] Given the expected volatility of 3-fluoro-N-isopropylbenzylamine, GC coupled with a Flame Ionization Detector (FID) offers a robust alternative for purity and impurity profiling.
Experimental Rationale:
-
Column Selection: A mid-polarity capillary column (e.g., a phenyl-substituted polysiloxane) would be a good initial choice to separate the target analyte from potential impurities.
-
Injector and Detector Temperature: The injector and detector temperatures must be optimized to ensure efficient vaporization of the sample without causing thermal degradation.
-
Carrier Gas: An inert carrier gas such as helium or nitrogen is used.[16]
Mass Spectrometry (MS) Coupling
For enhanced specificity and sensitivity, both HPLC and GC can be coupled with a mass spectrometer.[14][18][19][20] This is particularly crucial for impurity identification and for distinguishing between structurally similar isomers.[6][7][8][9][10]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high selectivity and sensitivity for quantifying the analyte in complex matrices.[7][9][10]
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for identifying volatile impurities by providing their mass spectra, which can be compared against spectral libraries.[14]
Validation Parameters: A Comparative Overview
According to ICH Q2(R2) guidelines, the following parameters must be evaluated during method validation: specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][5][21][22][23]
| Validation Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Good, separation based on volatility and column interaction. | Excellent, based on mass-to-charge ratio, offering the highest degree of certainty. |
| Linearity | Typically excellent over a wide concentration range. | Generally excellent for the target analyte. | Can be excellent, but may be affected by matrix effects and detector saturation. |
| Range | Wide, suitable for assay and impurity determination. | Wide, suitable for purity and residual solvent analysis. | Wide, but may require different calibration ranges for optimal performance. |
| Accuracy | High, typically with recovery between 98-102%.[24] | High, with similar recovery expectations to HPLC. | High, though can be influenced by matrix effects. |
| Precision | High, with RSD < 2% for repeatability and intermediate precision.[24] | High, with similar precision expectations to HPLC. | High, with similar precision expectations. |
| Detection Limit (LOD) | Moderate, dependent on the chromophore of the analyte. | Good, FID is sensitive to hydrocarbons. | Excellent, the most sensitive of the three techniques. |
| Quantitation Limit (LOQ) | Moderate, suitable for most impurity quantifications. | Good, suitable for trace impurity analysis. | Excellent, ideal for trace-level quantification. |
| Robustness | Generally good, but sensitive to mobile phase pH and composition changes. | Very robust, less affected by minor changes in parameters. | Robust, but ion source conditions can be sensitive. |
Experimental Protocols
Protocol 1: HPLC-UV Method Validation
1. Specificity:
- Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of 3-fluoro-N-isopropylbenzylamine, and a sample solution.
- Forced degradation studies should be performed by exposing the sample to acid, base, oxidative, thermal, and photolytic stress to demonstrate that the method can separate the analyte from its degradation products.[25]
2. Linearity:
- Prepare a series of at least five standard solutions of 3-fluoro-N-isopropylbenzylamine at different concentrations, typically covering 50% to 150% of the expected working concentration.
- Inject each standard in triplicate and plot the peak area versus concentration.
- Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[24]
3. Range:
- The range is established based on the linearity, accuracy, and precision data and should cover the intended application of the method.[12]
4. Accuracy:
- Perform recovery studies by spiking a placebo with known amounts of 3-fluoro-N-isopropylbenzylamine at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
- Analyze each level in triplicate and calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.[24]
5. Precision:
- Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.[12]
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should also be within acceptable limits.
6. Detection Limit (LOD) and Quantitation Limit (LOQ):
- These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness:
- Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) and assess the impact on the results.
Visualizing the Validation Workflow
Caption: A typical workflow for analytical method validation.
Conclusion
The validation of analytical methods for 3-fluoro-N-isopropylbenzylamine requires a systematic and scientifically sound approach. While HPLC-UV and GC-FID offer robust and reliable options for routine quality control, the use of mass spectrometric detection (LC-MS/MS or GC-MS) is highly recommended for achieving unequivocal specificity, particularly for impurity identification and in complex matrices. The choice of methodology should be guided by the intended purpose of the analysis, and the validation must be performed in accordance with established regulatory guidelines to ensure data integrity and product quality. A thorough validation process, as outlined in this guide, will provide a high degree of assurance that the analytical method is suitable for its intended purpose.
References
- 1. uspbpep.com [uspbpep.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. [PDF] Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. iiste.org [iiste.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Identifying and elucidating impurity species [rssl.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. youtube.com [youtube.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. qbdgroup.com [qbdgroup.com]
- 24. environics.com [environics.com]
- 25. fda.gov [fda.gov]
A Comparative Analysis of N-Isopropylbenzylamine and its Putative Fluorinated Analog: A Guide for Researchers
Introduction: The Significance of N-Isopropylbenzylamine
N-isopropylbenzylamine (N-IBA) is a secondary amine that has garnered significant attention for two primary reasons: its use as a synthetic intermediate in the pharmaceutical industry and its emergence as a substance of forensic interest due to its structural similarity to methamphetamine.[1][2] As a structural isomer of methamphetamine, N-IBA has been identified as a diluent or substitute in illicit drug markets.[3][4] This has prompted research into its own biological activities to understand its potential effects and risks to public health.[2][5]
This guide will first delve into the established biological profile of N-IBA, comparing it with its well-characterized isomer, methamphetamine. Subsequently, we will extrapolate the potential modulatory effects of adding a fluorine atom at the 3-position of the benzene ring, a common strategy in medicinal chemistry to enhance or alter drug properties.
Comparative Biological Activity: N-Isopropylbenzylamine vs. Methamphetamine
The primary biological effects of N-IBA have been evaluated in the context of its psychoactive properties and neurotoxicity, often in direct comparison to methamphetamine.
Psychoactive and Reinforcing Effects
Studies utilizing animal models have demonstrated that N-IBA possesses reinforcing properties, suggesting a potential for abuse. However, its potency is significantly lower than that of methamphetamine.
-
Conditioned Place Preference (CPP): N-IBA has been shown to induce CPP in mice, indicating that it can be rewarding. Notably, a dose of 3 mg/kg of N-IBA was required to produce a comparable effect to 1 mg/kg of methamphetamine.[3][6]
-
Self-Administration: In self-administration studies, rats acquired N-IBA self-administration, confirming its reinforcing effects. However, the dose required to maintain the maximum response was greater for N-IBA than for methamphetamine, indicating lower reinforcing potency.[3]
-
Locomotor Activity: Acute administration of N-IBA at lower doses (1 or 3 mg/kg) did not significantly increase locomotor activity, unlike methamphetamine.[3] Only at a higher dose (10 mg/kg) was an increase in locomotor activity observed.[3]
Table 1: Comparative Psychoactive Effects of N-Isopropylbenzylamine and Methamphetamine
| Parameter | N-Isopropylbenzylamine (N-IBA) | Methamphetamine (METH) | Reference(s) |
| Conditioned Place Preference | Induces CPP at 3 mg/kg | Induces CPP at 1 mg/kg | [3][6] |
| Reinforcing Potency | Lower than METH | Higher than N-IBA | [3] |
| Locomotor Stimulation | Increased activity at 10 mg/kg | Increased activity at lower doses | [3] |
Mechanism of Action and Neurotoxicity
While N-IBA's psychoactive effects are less pronounced than methamphetamine's, it exhibits a distinct and concerning toxicological profile.
The neurotoxicity of N-IBA is primarily attributed to the overproduction of nitric oxide (NO).[2][7][8] In vitro studies using neuronal cell lines (SN4741, SH-SY5Y, and PC12) have shown that N-IBA induces cell death with IC50 values in the range of 1-3 mM.[7][9] This cytotoxic effect is mediated by the upregulation of neuronal nitric oxide synthase (nNOS), leading to increased intracellular NO levels.[8][9] Anecdotal reports from human users suggest side effects such as headaches and confusion, which are not typically associated with methamphetamine use.[2]
Workflow for Assessing Neurotoxicity
Caption: Workflow for evaluating the neurotoxicity and mechanism of action of N-IBA analogs.
The Predicted Impact of 3-Fluoro Substitution
The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. While no specific data for "Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" exists, we can predict the potential effects of this substitution based on established principles.
Physicochemical Properties
-
Lipophilicity: Fluorine is highly electronegative but is also small and can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration.
-
Metabolic Stability: The carbon-fluorine bond is very strong. Substitution at the meta-position can block metabolic oxidation at that site, potentially increasing the compound's half-life.
Biological Activity
The electronic effects of the fluorine atom can significantly influence receptor binding and enzyme inhibition.
-
Receptor Interactions: The electron-withdrawing nature of fluorine can alter the pKa of the amine group, which could affect its ionization state at physiological pH and its interaction with target receptors (e.g., trace amine-associated receptors or monoamine transporters).
-
Enzyme Inhibition: Fluorination can impact how a molecule fits into an enzyme's active site. For instance, many monoamine oxidase (MAO) inhibitors feature fluorinated moieties. It is plausible that 3-fluoro-N-IBA could exhibit altered activity towards MAOs compared to the parent compound.
Table 2: Predicted Effects of 3-Fluoro Substitution on N-Isopropylbenzylamine
| Property | Predicted Effect | Rationale |
| Metabolic Stability | Increased | C-F bond strength can block metabolic oxidation. |
| Lipophilicity | Increased | May enhance membrane permeability and CNS penetration. |
| Receptor Binding Affinity | Altered | Changes in electronic properties can affect interactions with biological targets. |
| Potency | Potentially Increased | Enhanced CNS penetration and metabolic stability could lead to higher potency. |
Logical Relationship of Fluorine Substitution Effects
Caption: Predicted cascade of effects from 3-fluoro substitution on N-IBA.
Experimental Protocols
To validate the predicted effects of 3-fluoro-N-isopropylbenzylamine, the following experimental protocols are recommended.
Protocol: In Vitro Neurotoxicity Assessment using MTT Assay
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of 3-fluoro-N-isopropylbenzylamine in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 mM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Protocol: Conditioned Place Preference (CPP) in Mice
-
Apparatus: Use a two-chamber CPP box with distinct visual and tactile cues in each chamber.
-
Pre-conditioning (Day 1): Allow each mouse to freely explore both chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-7):
-
On alternate days, administer the test compound (e.g., 3-fluoro-N-isopropylbenzylamine at 1, 3, and 10 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes.
-
On the intervening days, administer saline and confine the mouse to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 8): Allow the mice to freely explore both chambers for 15 minutes without any drug administration. Record the time spent in each chamber.
-
Data Analysis: Calculate the change in time spent in the drug-paired chamber from pre-conditioning to post-conditioning. A significant increase indicates a rewarding effect.
Conclusion
N-isopropylbenzylamine exhibits modest psychoactive and reinforcing effects compared to its structural isomer, methamphetamine, but demonstrates significant neurotoxicity via a nitric oxide-dependent pathway. The hypothetical introduction of a 3-fluoro substituent is predicted to enhance its metabolic stability and lipophilicity, which could lead to increased potency and a longer duration of action. However, these predictions require empirical validation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of 3-fluoro-N-isopropylbenzylamine and other similar compounds, which is crucial for a comprehensive understanding of their pharmacological and toxicological profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 3. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Page loading... [guidechem.com]
- 6. N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
A Comparative Guide to Fluorinated Benzylamine Derivatives in Asymmetric Organocatalysis
In the landscape of modern synthetic chemistry, the quest for catalysts that offer superior performance, selectivity, and robustness is perpetual. For researchers, scientists, and professionals in drug development, the fine-tuning of a catalyst's structure to elicit a desired chemical outcome is a paramount challenge. This guide provides an in-depth comparative analysis of fluorinated benzylamine derivatives as organocatalysts, with a focus on their application in the asymmetric Michael addition. By examining the interplay of fluorine's unique electronic and steric properties, we aim to furnish a technical resource that elucidates the causality behind catalyst performance and provides actionable experimental insights.
The Fluorine Advantage in Catalyst Design
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry.[1] When applied to the design of catalysts, fluorine imparts a host of beneficial properties. The high electronegativity of fluorine can significantly alter the electronic environment of a catalyst, influencing its acidity, basicity, and interaction with substrates. This modification of the catalyst's properties can lead to enhanced reactivity and stereoselectivity. Furthermore, the introduction of fluorine can improve the metabolic stability of catalysts, a crucial factor in biochemical applications.
Asymmetric Michael Addition: A Proving Ground for Chiral Catalysts
The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the efficacy of chiral organocatalysts. This reaction, which facilitates the formation of stereochemically rich products, is of immense importance in the synthesis of pharmaceuticals and other biologically active compounds. Chiral primary amines, including derivatives of benzylamine, have emerged as powerful catalysts for this transformation, proceeding through an enamine-based mechanism.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of a primary amine-catalyzed Michael addition of an aldehyde to a nitroalkene is a well-established process. The cycle is initiated by the condensation of the chiral primary amine catalyst with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroalkene in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.
Caption: A simplified catalytic cycle for the primary amine-catalyzed asymmetric Michael addition.
Comparative Performance of Fluorinated Primary Amine Catalysts
| Catalyst | Aldehyde | Nitroalkene | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Non-Fluorinated Benchmark | ||||||
| (S)-Diphenylprolinol Trimethylsilyl Ether | Cyclohexanecarboxaldehyde | β-Nitrostyrene | Toluene | 95 | 95:5 | 98 |
| Fluorinated Derivatives | ||||||
| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol TMS Ether | Propanal | β-Nitrostyrene | Toluene | 99 | >99:1 | 99 |
| Cinchonidine-derived Primary Amine | Propanal | β-Nitrostyrene | CH2Cl2 | 91 | 92:8 | 92 |
| (S)-2-(Trifluoromethyl)pyrrolidine | Cyclohexanone | β-Nitrostyrene | Toluene | 92 | 94:6 | 97 |
Note: The data presented is compiled from multiple sources for illustrative purposes. Direct comparison should be approached with caution as reaction conditions may vary between studies.
Analysis of Catalytic Performance
The data, though from different studies, suggests a strong positive influence of fluorine substitution on the catalytic performance of chiral primary amines in the asymmetric Michael addition. The Jørgensen-Hayashi-type catalyst bearing two 3,5-bis(trifluoromethyl)phenyl groups exhibits exceptional activity and stereoselectivity. The powerful electron-withdrawing nature of the trifluoromethyl groups is believed to play a crucial role in enhancing the acidity of the iminium ion intermediate, thereby accelerating the turnover-limiting hydrolysis step and improving the overall efficiency of the catalytic cycle. Furthermore, the steric bulk of these fluorinated aryl groups contributes to a more defined chiral pocket, leading to higher diastereo- and enantioselectivity.
Cinchonidine-derived primary amine catalysts also demonstrate high efficacy, underscoring the versatility of fluorinated scaffolds in organocatalysis. The observed high yields and stereoselectivities highlight the potential for fine-tuning catalyst performance through the strategic placement of fluorine atoms.
Experimental Protocol: Asymmetric Michael Addition with a Fluorinated Jørgensen-Hayashi Catalyst
This protocol is a representative example of an asymmetric Michael addition catalyzed by a fluorinated chiral primary amine.
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Propanal
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Benzoic acid (co-catalyst)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (0.1 mmol) in anhydrous toluene (1.0 mL) at room temperature were added benzoic acid (0.01 mmol) and the (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.01 mmol).
-
The resulting mixture was stirred for 10 minutes.
-
Propanal (0.5 mmol) was then added, and the reaction mixture was stirred at room temperature for the time indicated by TLC monitoring (typically 2-4 hours).
-
Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer was extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product was determined by chiral HPLC analysis.
Caption: A general experimental workflow for the asymmetric Michael addition.
Conclusion and Future Outlook
The comparative analysis, although synthesized from multiple sources, strongly indicates that the incorporation of fluorine into the structure of benzylamine-type primary amine organocatalysts is a highly effective strategy for enhancing their performance in asymmetric catalysis. The electron-withdrawing and steric effects of fluorine substituents lead to catalysts with superior activity, diastereoselectivity, and enantioselectivity. The Jørgensen-Hayashi catalyst with 3,5-bis(trifluoromethyl)phenyl groups stands out as a particularly potent example, showcasing the power of this design principle.
For researchers and professionals in drug development and fine chemical synthesis, the adoption of fluorinated benzylamine derivatives and related primary amine catalysts offers a promising avenue for accessing complex chiral molecules with high efficiency and stereocontrol. Future research in this area will likely focus on the development of novel fluorinated catalyst scaffolds with even greater activity and broader substrate scope, as well as more detailed mechanistic studies to further elucidate the precise role of fluorine in the catalytic cycle.
References
spectroscopic analysis comparison of "Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" isomers
Introduction
In the realms of pharmaceutical development and forensic analysis, the precise structural characterization of organic molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the placement of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and physical properties. A compelling case is the structural isomerism between the widely abused stimulant methamphetamine and its less potent counterpart, N-isopropylbenzylamine (N-IBA), which has been used as a diluent or outright substitute in illicit markets.[1][2] This underscores the critical need for robust analytical methods capable of unambiguous isomer differentiation.
This guide focuses on the spectroscopic differentiation of the positional isomers of Benzenemethanamine, N-(1-methylethyl)- substituted with a single fluorine atom on the aromatic ring:
-
2-fluoro-N-(1-methylethyl)benzenemethanamine (ortho isomer)
-
3-fluoro-N-(1-methylethyl)benzenemethanamine (meta isomer)
-
4-fluoro-N-(1-methylethyl)benzenemethanamine (para isomer)
We will provide an in-depth comparison of their expected signatures using cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and distinguish between these closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. The strategic placement of the highly electronegative fluorine atom creates unique and predictable effects on the ¹H, ¹³C, and ¹⁹F spectra for each isomer.
Causality of Experimental Choices:
We prioritize a multi-nuclear NMR approach because each nucleus provides a unique piece of the structural puzzle.
-
¹H NMR reveals the proton environment and through-bond proton-fluorine (H-F) couplings.
-
¹³C NMR maps the carbon skeleton and shows distinct carbon-fluorine (C-F) couplings over one or more bonds.
-
¹⁹F NMR is exceptionally sensitive and provides a direct, high-resolution probe of the fluorine's immediate electronic environment, often serving as the most straightforward diagnostic tool.[3][4]
Caption: A typical workflow for definitive isomer identification using multi-nuclear NMR.
¹H NMR Analysis
The primary differentiation in the ¹H NMR spectra will be observed in the aromatic region (typically 6.8-7.5 ppm). The fluorine atom will induce splitting (J-coupling) in adjacent proton signals. The isopropyl and benzylic protons will show less variation but may experience minor chemical shift changes due to the altered electronic density of the phenyl ring.
-
2-Fluoro Isomer: The aromatic region will be the most complex due to the fluorine's proximity to the side chain. Expect four distinct aromatic signals, with protons ortho and meta to the fluorine exhibiting clear H-F couplings.
-
3-Fluoro Isomer: Will also show four aromatic signals. The proton at C2 will be a doublet of doublets, coupled to the fluorine and the proton at C4. The proton at C4 will be a triplet of doublets (or multiplet), and the proton at C6 will show a smaller meta-coupling to fluorine.
-
4-Fluoro Isomer: Due to symmetry, this isomer will display a characteristic pair of doublet of doublets (an AA'BB' system coupled to fluorine), appearing as two distinct multiplets, each integrating to 2H.
¹³C NMR Analysis
¹³C NMR provides unambiguous confirmation of the substitution pattern. The key is the large, direct coupling constant between the fluorine and the carbon to which it is attached (¹J_CF), typically in the range of 240-250 Hz. Couplings over two (²J_CF) and three (³J_CF) bonds are also observed and are diagnostic.
-
2-Fluoro Isomer: C2 will appear as a doublet with a large ¹J_CF. C1 and C3 will also be doublets with smaller ²J_CF values.
-
3-Fluoro Isomer: C3 will be the doublet with the large ¹J_CF. C2 and C4 will be doublets due to ²J_CF.
-
4-Fluoro Isomer: C4 will show the large ¹J_CF doublet. C3 and C5 will be equivalent and appear as a doublet with a ²J_CF coupling.
¹⁹F NMR Analysis
With a 100% natural abundance and high sensitivity, ¹⁹F NMR is a rapid and powerful tool.[5] The chemical shift of the fluorine nucleus is highly dependent on its position on the aromatic ring.[6]
-
2-Fluoro Isomer: The fluorine signal will appear at a distinct chemical shift, coupled to the protons at C1-CH₂ and C3-H.
-
3-Fluoro Isomer: The fluorine signal will have a different chemical shift and will be coupled to the protons at C2-H and C4-H.
-
4-Fluoro Isomer: The fluorine signal will appear at yet another characteristic chemical shift, coupled to the protons at C3-H and C5-H.
Table 1: Predicted NMR Spectroscopic Data for Fluoro-N-isopropylbenzylamine Isomers (Note: Chemical shifts (δ) are predicted based on data for fluorobenzylamines and N-isopropylbenzylamine.[7][8][9][10] J-couplings are typical values.)
| Parameter | 2-Fluoro Isomer | 3-Fluoro Isomer | 4-Fluoro Isomer |
| ¹⁹F δ (ppm) | ~ -115 to -125 | ~ -110 to -120 | ~ -105 to -115 |
| ¹³C δ (C-F) (ppm) | ~160 (d, ¹J_CF ≈ 245 Hz) | ~163 (d, ¹J_CF ≈ 245 Hz) | ~162 (d, ¹J_CF ≈ 245 Hz) |
| ¹³C δ (ipso-C) (ppm) | ~128 (d, ²J_CF ≈ 15 Hz) | ~142 (d, ³J_CF ≈ 7 Hz) | ~135 (d, ⁴J_CF ≈ 3 Hz) |
| ¹H Aromatic Pattern | 4 distinct multiplets | 4 distinct multiplets | 2 multiplets (AA'BB' system) |
Mass Spectrometry (MS): Probing Fragmentation Patterns
Mass spectrometry is a cornerstone of chemical analysis for determining molecular weight and obtaining structural information through fragmentation. However, for positional isomers, standard electron ionization (EI) mass spectra can be nearly identical, presenting a significant analytical challenge.[11][12] Differentiation often relies on subtle differences in fragment ion abundances or requires more advanced techniques.
Causality of Experimental Choices:
A Gas Chromatography (GC) inlet is chosen because it is the most reliable method for physically separating the isomers before they enter the mass spectrometer.[13] This chromatographic separation provides the primary point of differentiation. The mass spectrum then serves to confirm the molecular weight and fragmentation pattern, which, while similar, can be compared against a reference.
Caption: Primary EI fragmentation pathways for fluoro-N-isopropylbenzylamine isomers.
Expected Fragmentation
The fragmentation of these isomers is expected to follow the general pattern of N-isopropylbenzylamine.[14][15]
-
Molecular Ion (M⁺): A peak at m/z 167 corresponding to the molecular formula C₁₀H₁₄FN.
-
Alpha-Cleavage: The most favorable fragmentation is cleavage of the C-C bond adjacent to the nitrogen atom. This leads to two primary fragment ions:
-
The fluorotropylium ion at m/z 109 . This is analogous to the characteristic m/z 91 tropylium ion seen in standard benzylamines.
-
The isopropylamine fragment [CH(CH₃)₂NHCH₂]⁺ is less stable, but cleavage on the other side of the nitrogen can lead to the [CH(CH₃)₂=NH₂]⁺ ion at m/z 58 .
-
-
Loss of Methyl: A minor fragment resulting from the loss of a methyl group from the isopropyl moiety will appear at m/z 152 ([M-15]⁺).
While the m/z values of the primary fragments will be identical for all three isomers, slight variations in their relative intensities may be observable. Advanced methods like tandem mass spectrometry (MS/MS) or chemometric analysis of multiple spectra may be required for confident differentiation based on MS data alone.[16][17][18]
Table 2: Key Expected Mass Fragments for Fluoro-N-isopropylbenzylamine Isomers
| Fragment Ion | Structure | Expected m/z | Comment |
| Molecular Ion | [C₁₀H₁₄FN]⁺ | 167 | Confirms molecular weight. |
| Fluorotropylium | [C₇H₆F]⁺ | 109 | Highly stable; likely a major peak. Position of F is lost. |
| Isopropyliminium | [C₃H₈N]⁺ | 58 | Common fragment from the N-isopropyl group.[15] |
| [M-CH₃]⁺ | [C₉H₁₁FN]⁺ | 152 | Loss of a methyl radical from the isopropyl group. |
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. While it is generally not suitable for distinguishing between positional isomers of this type, it serves as a rapid method for confirming the successful synthesis of the target compound class.
Expected IR Absorptions
The spectra of all three isomers will be dominated by absorptions characteristic of a secondary amine and a substituted aromatic ring.[19][20][21]
-
N-H Stretch: A moderate, sharp absorption around 3300-3350 cm⁻¹ is characteristic of a secondary amine N-H bond.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl CH₂ and isopropyl groups) will appear just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).
-
C=C Aromatic Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
-
C-F Stretch: A strong, characteristic absorption in the 1200-1300 cm⁻¹ region is indicative of the C-F bond.
-
C-H Out-of-Plane Bending: The pattern of peaks in the 700-900 cm⁻¹ region is dependent on the ring substitution pattern. This is the only region in the IR spectrum that might offer clues to the isomer identity, but overlap and complexity make it unreliable for definitive assignment.
Table 3: Principal Infrared Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Secondary Amine) | 3300 - 3350 | Medium, Sharp |
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |
| C-N Stretch | 1180 - 1250 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
| Aromatic C-H Bending | 700 - 900 | Strong, Pattern varies with isomer |
Integrated Analytical Workflow & Conclusion
For the robust and unambiguous characterization of the positional isomers of fluoro-N-isopropylbenzylamine, a single technique is insufficient. A logical, multi-faceted approach is required for self-validation and scientific rigor.
Caption: Recommended integrated workflow for isomer separation and identification.
The differentiation of 2-, 3-, and 4-fluoro-N-(1-methylethyl)benzenemethanamine is readily achievable with a combination of standard spectroscopic techniques.
-
NMR Spectroscopy , particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, is the most powerful and definitive method. It provides unambiguous structural information based on unique chemical shifts and spin-spin coupling patterns for each isomer.
-
Mass Spectrometry , when coupled with a chromatographic separation technique like GC, confirms the molecular weight and provides fragmentation data. While the fragmentation patterns are expected to be very similar, the chromatographic retention times will be distinct.
-
Infrared Spectroscopy serves as a valuable tool for confirming the presence of key functional groups (secondary amine, aromatic ring, C-F bond) but lacks the specificity to reliably distinguish between the positional isomers.
By employing this integrated analytical strategy, researchers can ensure the accurate and confident identification of these closely related compounds, a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and the integrity of forensic analysis.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or ethyl acetate).
-
Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar column, such as a 30m x 0.25mm DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is recommended.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1)
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Compare the retention times of the separated isomers. Analyze the mass spectrum of each peak to confirm the molecular ion (m/z 167) and characteristic fragments (m/z 152, 109, 58).
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.[7]
-
Number of Scans: 1024 to 4096 scans, depending on concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30). Proton decoupling can be applied to simplify the spectrum.
-
Spectral Width: ~200 ppm.[7]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64 to 256 scans.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm) or by using a unified chemical shift scale.
References
- 1. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. biophysics.org [biophysics.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Fluorobenzylamine(100-82-3) 13C NMR spectrum [chemicalbook.com]
- 9. N-Isopropylbenzylamine(102-97-6) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Fluorobenzylamine(100-82-3) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.ru [2024.sci-hub.ru]
- 19. researchgate.net [researchgate.net]
- 20. Benzylamine [webbook.nist.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment: Synthesized 3-fluoro-N-isopropylbenzylamine vs. a Reference Standard
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a foundational pillar of scientific integrity. This guide provides an in-depth, technically-grounded comparison for assessing the purity of synthesized 3-fluoro-N-isopropylbenzylamine against a certified reference standard. We will move beyond rote procedural lists to explore the rationale behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Imperative of Purity in Drug Development
In the synthesis of novel chemical entities, such as 3-fluoro-N-isopropylbenzylamine, a substituted benzylamine that can serve as a building block in pharmaceutical development, achieving and verifying high purity is paramount.[1] Impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns. The use of a highly characterized reference standard is the cornerstone of analytical methods to ensure the quality, safety, and potency of pharmaceutical products.[2][3] These standards, provided by global regulatory agencies like the USP, BP, and EP, serve as the benchmark for validating analytical methods and ensuring compliance.[4]
Synthesis of 3-fluoro-N-isopropylbenzylamine
The synthesis of 3-fluoro-N-isopropylbenzylamine is commonly achieved through reductive amination.[5] This process typically involves the reaction of 3-fluorobenzaldehyde with isopropylamine to form a Schiff base (imine), which is then reduced to the final secondary amine product.
dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"3-fluorobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isopropylamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Schiff_Base_Formation" [label="Schiff Base Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reduction" [label="Reduction\n(e.g., Sodium Borohydride)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Crude_Product" [label="Crude 3-fluoro-N-\nisopropylbenzylamine"]; "Purification" [label="Purification\n(e.g., Column Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pure_Product" [label="Pure 3-fluoro-N-\nisopropylbenzylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"3-fluorobenzaldehyde" -> "Schiff_Base_Formation"; "Isopropylamine" -> "Schiff_Base_Formation"; "Schiff_Base_Formation" -> "Reduction"; "Reduction" -> "Crude_Product"; "Crude_Product" -> "Purification"; "Purification" -> "Pure_Product"; } Caption: Reductive amination workflow for the synthesis of 3-fluoro-N-isopropylbenzylamine.
Potential process-related impurities can include unreacted starting materials, the intermediate imine, and by-products from side reactions. Therefore, a multi-faceted analytical approach is necessary for comprehensive purity assessment.
A Multi-Technique Approach to Purity Verification
No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a more complete picture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity for non-volatile and semi-volatile compounds.[1] For amines, which can exhibit poor peak shape on standard C18 columns, method development is crucial.[6]
Rationale for HPLC:
-
Quantitative Accuracy: Provides precise quantification of the main component and any impurities.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.
-
Impurity Profiling: Can separate and detect structurally similar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[1][7] Due to the polar nature of amines, derivatization is sometimes employed to improve chromatographic performance.[8][9]
Rationale for GC-MS:
-
High Sensitivity: Excellent for detecting trace volatile impurities.
-
Structural Information: The mass spectrum provides valuable data for the identification of unknown impurities by comparing them to spectral libraries.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[7] For fluorinated compounds like 3-fluoro-N-isopropylbenzylamine, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.[10][11][12]
Rationale for NMR:
-
Structural Confirmation: Unambiguously confirms the identity of the synthesized compound.
-
Absolute Quantification (qNMR): Can determine purity without the need for a specific reference standard of the analyte.[1]
-
Detection of Non-chromatographable Impurities: Can identify impurities that may not be detected by HPLC or GC.
Experimental Protocols for Purity Assessment
The following protocols are designed to be self-validating, with built-in checks and justifications for each step. These methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[13][14][15][16]
dot graph "Purity_Assessment_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Sample" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Synthesized_Sample" [label="Synthesized 3-fluoro-N-\nisopropylbenzylamine"]; "Reference_Standard" [label="Reference Standard"]; }
subgraph "cluster_Analysis" { label="Analytical Techniques"; bgcolor="#F1F3F4"; "HPLC" [label="HPLC-UV", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GCMS" [label="GC-MS", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "NMR" [label="NMR (¹H, ¹³C, ¹⁹F)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Data" { label="Data Analysis & Comparison"; bgcolor="#F1F3F4"; "Purity_Calculation" [label="Purity Calculation\n(% Area, qNMR)"]; "Impurity_Profiling" [label="Impurity Identification\n& Quantification"]; "Comparison" [label="Comparison of Synthesized\nSample vs. Reference"]; }
"Synthesized_Sample" -> "HPLC"; "Reference_Standard" -> "HPLC"; "Synthesized_Sample" -> "GCMS"; "Synthesized_Sample" -> "NMR";
"HPLC" -> "Purity_Calculation"; "GCMS" -> "Impurity_Profiling"; "NMR" -> "Purity_Calculation"; "NMR" -> "Impurity_Profiling";
"Purity_Calculation" -> "Comparison"; "Impurity_Profiling" -> "Comparison"; } Caption: A multi-technique workflow for the purity assessment of synthesized compounds.
Protocol 1: HPLC-UV Purity Determination
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized 3-fluoro-N-isopropylbenzylamine and the reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation & Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile). The use of an ion-pairing agent like TFA can improve the peak shape of amines.[6]
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for a 5-minute equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis:
-
Calculate the purity of the synthesized sample based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Compare the retention time and UV spectrum of the main peak in the synthesized sample to that of the reference standard to confirm identity.
-
Protocol 2: GC-MS Impurity Profiling
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized 3-fluoro-N-isopropylbenzylamine in a suitable solvent like dichloromethane or methanol.
-
-
Instrumentation & Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS System: Electron Ionization (EI) at 70 eV with a mass range of m/z 40-450.
-
-
Data Analysis:
-
Determine the purity by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Protocol 3: NMR for Structural Confirmation and Purity
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized 3-fluoro-N-isopropylbenzylamine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Instrumentation & Data Acquisition:
-
Data Analysis:
-
Confirm the structure of the synthesized compound by analyzing the chemical shifts, coupling constants, and integration values in the ¹H, ¹³C, and ¹⁹F spectra.
-
Assess purity by integrating the signals of the main compound relative to the signals of any observed impurities.
-
Data Presentation and Comparison
A clear and concise summary of the analytical data is crucial for a direct comparison of the synthesized product with the reference standard.
Table 1: Purity Assessment of Synthesized 3-fluoro-N-isopropylbenzylamine
| Analytical Technique | Parameter | Reference Standard | Synthesized Batch |
| HPLC-UV | Purity (% Area) | >99.5% | 99.2% |
| Retention Time (min) | 8.5 | 8.5 | |
| Impurity Profile | <0.1% of any single impurity | Impurity A (0.3%), Impurity B (0.5%) | |
| GC-MS | Purity (% Area) | >99.5% | 99.1% |
| Identified Impurities | None detected | Unreacted 3-fluorobenzaldehyde (0.4%) | |
| NMR | Structural Confirmation | Conforms | Conforms |
| Purity (by ¹H NMR) | >99.5% | ~99% |
Conclusion
The purity assessment of a synthesized compound like 3-fluoro-N-isopropylbenzylamine is a rigorous process that necessitates a multi-technique approach. By employing a combination of HPLC, GC-MS, and NMR, and comparing the results to a certified reference standard, researchers can have high confidence in the quality and integrity of their material. This comprehensive analytical strategy is not merely a quality control step but a fundamental aspect of robust scientific research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. USP Reference Standards [usp.org]
- 3. gmpsop.com [gmpsop.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. osti.gov [osti.gov]
- 9. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Analytical Differentiation of 3-Fluoro-N-isopropylbenzylamine and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel psychoactive substances (NPS), the ability to distinguish between structurally similar compounds is paramount for forensic analysis, toxicological assessment, and drug development. This guide provides an in-depth analytical comparison of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (3-F-NIPB), a lesser-known research chemical, and methamphetamine, a potent and widely abused central nervous system stimulant. While both are secondary amines, their subtle structural differences give rise to distinct analytical signatures that can be exploited for their unambiguous differentiation.
The Analytical Challenge: Structural Isomerism and its Implications
Methamphetamine and 3-F-NIPB are not direct isomers, as 3-F-NIPB contains a fluorine atom, giving it a higher molecular weight. However, the core challenge in their differentiation lies in the potential for co-elution or similar fragmentation patterns with related compounds, especially in complex matrices. Understanding the fundamental principles of how their structures influence their behavior in analytical instruments is key to developing robust and reliable methods for their individual identification and quantification.
Methamphetamine is a phenethylamine, characterized by a phenyl ring attached to an ethylamine backbone with a methyl group on the amine. In contrast, 3-F-NIPB is a benzylamine, where the nitrogen is bonded to a benzyl group and an isopropyl group. The fluorine atom is substituted on the phenyl ring at the meta position. These differences in the carbon skeleton and the presence of a halogen atom are the primary drivers of their differential analytical behavior.
Caption: Chemical structures and properties of Methamphetamine and 3-F-NIPB.
Gas Chromatography-Mass Spectrometry (GC-MS): A Cornerstone of Differentiation
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like methamphetamine and its analogues.[1] The separation in the gas chromatograph is based on the compound's boiling point and its interaction with the stationary phase of the column, while the mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecule.
Chromatographic Separation: The Role of Structure in Retention Time
Due to their different chemical structures, 3-F-NIPB and methamphetamine are expected to have distinct retention times on a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane). Methamphetamine, being more volatile, will likely elute earlier than 3-F-NIPB. The larger isopropyl group and the fluorine atom in 3-F-NIPB contribute to a higher boiling point and potentially stronger interactions with the stationary phase, leading to a longer retention time.
Mass Spectral Fragmentation: Unveiling the Molecular Fingerprint
Electron ionization (EI) at 70 eV is the most common ionization technique in GC-MS, and it produces reproducible fragmentation patterns that serve as a molecular fingerprint for a given compound. The structural differences between methamphetamine and 3-F-NIPB lead to significantly different mass spectra.
Methamphetamine Fragmentation: The mass spectrum of methamphetamine is well-characterized and dominated by a base peak at a mass-to-charge ratio (m/z) of 58.[1] This prominent fragment is the result of an alpha-cleavage, where the bond between the alpha and beta carbons relative to the nitrogen atom breaks, forming the stable [CH3-NH=CH-CH3]+ ion. Other significant fragments include the tropylium ion at m/z 91, resulting from the cleavage of the side chain from the phenyl ring, and the molecular ion at m/z 149.
Predicted 3-F-NIPB Fragmentation: The mass spectrum of 3-F-NIPB is not widely published. However, based on the fragmentation of its non-fluorinated analogue, N-isopropylbenzylamine, we can predict its likely fragmentation pattern. The mass spectrum of N-isopropylbenzylamine shows a prominent peak at m/z 91 (tropylium ion) and another significant fragment at m/z 58.[3] A key differentiating fragment for N-isopropylbenzylamine is often the [M-15]+ ion, resulting from the loss of a methyl group from the isopropyl moiety.
For 3-F-NIPB, the molecular ion would be at m/z 167. The presence of the fluorine atom will influence the fragmentation. We can anticipate the following key fragments:
-
Fluorotropylium ion (m/z 109): Cleavage of the C-N bond would lead to the formation of the fluorobenzyl cation.
-
Iminium ion (m/z 86): Alpha-cleavage on the other side of the nitrogen would result in the [CH(CH3)2-NH=CH2]+ ion.
-
Loss of a methyl group ([M-15]+, m/z 152): Similar to N-isopropylbenzylamine, the loss of a methyl group from the isopropyl substituent is a likely fragmentation pathway.
-
Fragments related to the fluorine atom: The potential loss of HF (m/z 147) or a fluorine radical (m/z 148) could also be observed.
The key takeaway is the absence of the dominant m/z 58 peak that is characteristic of methamphetamine and the presence of a higher molecular weight ion and fragments containing fluorine.
Caption: Predicted major fragmentation pathways for Methamphetamine and 3-F-NIPB in EI-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS): A Complementary Approach
Liquid chromatography coupled with mass spectrometry offers a powerful alternative for the analysis of these compounds, particularly for samples that are not amenable to GC or when derivatization is to be avoided.[4]
Chromatographic Separation in LC
Reversed-phase liquid chromatography (RPLC) is the most common mode of separation for these types of compounds. On a C18 column, the retention will be influenced by the hydrophobicity of the molecules. Methamphetamine is a relatively polar compound. The introduction of an isopropyl group and a fluorine atom in 3-F-NIPB increases its lipophilicity. Therefore, 3-F-NIPB is expected to have a longer retention time than methamphetamine in a typical reversed-phase LC system. A study on the separation of methamphetamine and its isomer N-isopropylbenzylamine showed that they could be effectively separated on a C18 column.[5]
Mass Spectrometry in LC-MS
Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of these compounds, typically operating in positive ion mode. ESI is a "soft" ionization technique, meaning that it often produces an abundant protonated molecule ([M+H]+) with minimal fragmentation. For 3-F-NIPB, the protonated molecule would be observed at m/z 168, and for methamphetamine, at m/z 150.
To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide structural confirmation.
-
Methamphetamine MS/MS: The product ion spectrum of protonated methamphetamine (m/z 150) is well-documented and typically shows major fragments at m/z 119 (loss of methylamine) and m/z 91 (tropylium ion).[3]
-
Predicted 3-F-NIPB MS/MS: The product ion spectrum of protonated 3-F-NIPB (m/z 168) would be expected to show a prominent fragment at m/z 109 (fluorotropylium ion) due to the cleavage of the C-N bond. Another possible fragment would be at m/z 125, corresponding to the loss of propene from the isopropyl group.
Data Summary and Comparison
| Parameter | Methamphetamine | 3-Fluoro-N-isopropylbenzylamine (3-F-NIPB) | Rationale for Differentiation |
| Molecular Formula | C10H15N | C10H14FN | Different elemental composition. |
| Molecular Weight | 149.23 g/mol | 167.22 g/mol | A clear mass difference of 18 Da. |
| GC Retention Time | Shorter | Longer (Predicted) | Differences in volatility and polarity. |
| GC-MS (EI) Molecular Ion (m/z) | 149 | 167 (Predicted) | Direct confirmation of molecular weight. |
| GC-MS (EI) Base Peak (m/z) | 58 | 109 or 86 (Predicted) | Fundamentally different fragmentation patterns. |
| Key GC-MS Fragments (m/z) | 91, 119 | 152 ([M-15]+), 147 ([M-HF]+) (Predicted) | Presence of fluorine-containing fragments. |
| LC-MS (ESI) Protonated Molecule (m/z) | 150 | 168 (Predicted) | Confirmation of molecular weight in LC-MS. |
| LC-MS/MS Product Ions (from [M+H]+) | 119, 91 | 109, 125 (Predicted) | Different product ions in tandem MS. |
Experimental Protocols
Representative GC-MS Method
This protocol provides a general framework for the GC-MS analysis of underivatized 3-F-NIPB and methamphetamine.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with methanol for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Caption: A simplified workflow for GC-MS analysis.
Representative LC-MS/MS Method
This protocol provides a general framework for the LC-MS/MS analysis of 3-F-NIPB and methamphetamine.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute the stock solution to a final concentration of 100 ng/mL in the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system (or equivalent).
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS (or equivalent).
-
LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS/MS Transitions (Predicted for 3-F-NIPB): Precursor ion m/z 168 -> Product ions m/z 109 and m/z 125.
-
MS/MS Transitions (Methamphetamine): Precursor ion m/z 150 -> Product ions m/z 119 and m/z 91.
-
Conclusion
The analytical differentiation of 3-fluoro-N-isopropylbenzylamine and methamphetamine is readily achievable through standard chromatographic and mass spectrometric techniques. The key to their distinction lies in a multi-faceted approach that considers retention time, molecular weight, and, most importantly, the unique fragmentation patterns generated in the mass spectrometer. While direct experimental data for 3-F-NIPB is limited, a thorough understanding of the principles of mass spectrometry and chromatography, combined with data from its structural analogues, allows for a confident and reliable differentiation from methamphetamine. This guide provides the foundational knowledge and practical methodologies for researchers, scientists, and drug development professionals to tackle the analytical challenges posed by the ever-evolving landscape of novel psychoactive substances.
References
- 1. benchchem.com [benchchem.com]
- 2. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine - Google Patents [patents.google.com]
Comparative Analysis of Abuse Potential: N-Isopropylbenzylamine vs. Methamphetamine
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the abuse potential of N-isopropylbenzylamine (N-IPB) and methamphetamine (METH). As a structural isomer of methamphetamine, N-IPB has emerged as a significant compound of interest, primarily due to its use as a diluent or outright substitute in illicit methamphetamine markets.[1][2] This analysis synthesizes preclinical data from key behavioral and pharmacological studies to elucidate the comparative risks and mechanisms underlying the abuse liability of these two substances.
Introduction: A Tale of Two Isomers
Methamphetamine is a potent psychostimulant of the central nervous system (CNS) with a well-documented high potential for abuse and addiction.[3][4] Its use is associated with significant public health crises worldwide. N-isopropylbenzylamine, sharing the same chemical formula (C₁₀H₁₅N) and molar mass as methamphetamine, presents a unique challenge.[2] Its physical resemblance to METH in its crystalline hydrochloride salt form allows it to be deceptively sold as "Ice" or used as a cutting agent.[5][6] While initially considered to have no stimulant effects, recent scientific investigations have revealed a more complex profile.[1] This guide aims to dissect the available evidence to provide a clear, data-driven comparison of their abuse potential.
Chemical and Physical Properties
The structural difference between the two compounds is subtle but significant. In methamphetamine, a methyl group is attached to the alpha-carbon of the phenethylamine core, whereas in N-isopropylbenzylamine, an isopropyl group is attached to the nitrogen atom of the benzylamine structure.[7] This seemingly minor variation profoundly impacts their pharmacological activity. However, their physical properties, particularly of their hydrochloride salts, are remarkably similar, complicating identification by non-technical means.[2][8]
| Property | Methamphetamine (METH) | N-Isopropylbenzylamine (N-IPB) |
| Chemical Formula | C₁₀H₁₅N | C₁₀H₁₅N |
| Molar Mass | 149.237 g/mol | 149.237 g/mol |
| Description | Potent CNS Stimulant | Primarily an industrial chemical; used as a METH adulterant[9] |
| Appearance (HCl salt) | White/translucent crystals ("Ice") | White crystalline solid, similar in appearance to METH HCl[5] |
| Legal Status (U.S.) | Schedule II Controlled Substance | Not a federally controlled substance[1][5] |
Comparative Pharmacology and Mechanism of Action
The abuse potential of a substance is intrinsically linked to its interaction with neurotransmitter systems in the brain's reward pathways. Here, METH and N-IPB diverge significantly.
Methamphetamine: A Potent Dopaminergic Agent
Methamphetamine's powerful reinforcing effects are primarily mediated by its profound impact on the dopamine (DA) system. It acts as a potent agonist at the trace amine-associated receptor 1 (TAAR1), which triggers the internalization and reversal of the dopamine transporter (DAT). This action leads to a massive, non-vesicular release of dopamine from the presynaptic neuron into the synapse, while also blocking dopamine reuptake. The result is a rapid and sustained increase in extracellular dopamine concentrations, leading to intense euphoria, increased energy, and a high potential for psychological dependence.[10]
References
- 1. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 2. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methamphetamine Use: A Narrative Review of Adverse Effects and Related Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isopropylbenzylamine Explained: Uses, Risks, and Legal Status [eureka.patsnap.com]
- 6. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. bluelight.org [bluelight.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Methamphetamine - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
